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  • Product: 1,2,3,4,5,6-Hexahydrochrysene
  • CAS: 2091-91-0

Core Science & Biosynthesis

Foundational

1,2,3,4,5,6-Hexahydrochrysene: A Strategic Scaffold in SERM Design and Estrogen Receptor Modulation

[1] Executive Summary 1,2,3,4,5,6-Hexahydrochrysene (HHC) (CAS: 2091-91-0) is a partially saturated polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C₁₈H₁₈ .[1] Unlike its fully aromatic parent...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1,2,3,4,5,6-Hexahydrochrysene (HHC) (CAS: 2091-91-0) is a partially saturated polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C₁₈H₁₈ .[1] Unlike its fully aromatic parent chrysene, HHC possesses a non-planar, flexible geometry that mimics the steroidal backbone of estrogens (e.g., 17


-estradiol).[1] This structural mimicry makes HHC and its substituted derivatives—particularly those with phenolic hydroxyls and basic side chains—critical scaffolds in the development of Selective Estrogen Receptor Modulators (SERMs) .[1]

This guide details the chemical architecture, synthetic pathways, and pharmacological utility of the HHC scaffold, providing researchers with the protocols necessary to utilize this core in drug discovery programs targeting Estrogen Receptors (ER


 and ER

).

Chemical Architecture & Physicochemical Profile[1]

Structural Analysis

The HHC core consists of a tetracyclic system where the "A" ring (positions 1–4) and the adjacent "B" ring positions (5,[1]6) are saturated.[1] This saturation breaks the planarity of the chrysene system, introducing a "bent" or "twisted" conformation essential for fitting into the hydrophobic ligand-binding domain (LBD) of nuclear receptors.[1]

  • Molecular Formula: C₁₈H₁₈[1]

  • Molecular Weight: 234.34 g/mol [1]

  • Hybridization: Mixed

    
     (aromatic C-ring/D-ring) and 
    
    
    
    (saturated A/B region).[1]
  • Chirality: The introduction of substituents (e.g., at C1 or C5) creates chiral centers, necessitating stereoselective synthesis for biological efficacy.[1]

Physicochemical Properties

The following data serves as a baseline for the unsubstituted scaffold. Functionalization (e.g., -OH, -OCH₃) will significantly alter these values.[1]

PropertyValueRelevance to Drug Design
LogP (Predicted) ~5.9High lipophilicity; requires polar functionalization for bioavailability.[1]
Topological Polar Surface Area 0 ŲPure hydrocarbon; inert binding without H-bond donors/acceptors.[1]
Rotatable Bonds 0Rigid core; entropically favorable binding if shape-matched.[1]
Solubility Low (Water), High (DCM, DMSO)Requires organic co-solvents for biological assays.[1]

Synthetic Pathways: The "Tedesco Protocol" & Modular Assembly[1]

While HHC can be formed by the catalytic hydrogenation of chrysene, this method lacks regioselectivity and yields complex mixtures.[1] For drug development, a modular de novo synthesis is required to introduce substituents (e.g., phenols, basic amines) at specific positions.[1]

The following protocol is adapted from the work of Tedesco et al. (2001) and standard photocyclization methodologies (Mallory reaction), which allow for the construction of the HHC skeleton with high regiocontrol.

Synthesis Strategy: Photochemical Cyclization

This method constructs the chrysene skeleton from a stilbene-like precursor, allowing pre-installation of functional groups.[1]

Step 1: Wittig Olefination

  • Reagents: (Substituted)-benzyltriphenylphosphonium bromide, (Substituted)-naphthaldehyde, NaH, THF.[1]

  • Mechanism: Formation of a diarylethylene (stilbene analog).[1]

  • Protocol:

    • Suspend the phosphonium salt (1.1 eq) in dry THF under

      
      .
      
    • Add NaH (1.2 eq) and stir for 1h to generate the ylide (bright orange/red).

    • Add the naphthaldehyde dropwise.[1] Stir at reflux for 4h.

    • Quench with water, extract with EtOAc.[1] Purify the cis/trans alkene mixture via silica chromatography.

Step 2: Oxidative Photocyclization (Mallory Reaction) [1]

  • Reagents:

    
     (stoichiometric or catalytic with 
    
    
    
    ), Propylene oxide (acid scavenger), Cyclohexane or Toluene.[1]
  • Equipment: High-pressure Hg lamp (quartz immersion well).

  • Protocol:

    • Dissolve the alkene (1 g) in cyclohexane (1 L) – Note: Dilution is critical to prevent dimerization.

    • Add

      
       (1.1 eq) and propylene oxide (10 mL).
      
    • Irradiate for 4–8 hours while monitoring by TLC.

    • Wash with aqueous

      
       to remove iodine.[1]
      
    • Evaporate solvent to yield the fully aromatic chrysene derivative.[1]

Step 3: Regioselective Reduction (Birch Reduction or Catalytic Hydrogenation) [1]

  • To obtain the 1,2,3,4,5,6-hexahydro isomer specifically from the aromatic precursor:

    • Catalyst: 10% Pd/C or

      
      .
      
    • Conditions: 50 psi

      
      , AcOH/EtOAc solvent mix.
      
    • Selectivity: The terminal ring (A) and the K-region (5,6) are most susceptible to reduction.[1] Monitoring via NMR is essential to stop the reaction before over-reduction to the octahydro- or perhydro- species.[1]

Pharmacological Interface: Estrogen Receptor Modulation[1][2]

The HHC scaffold is a "privileged structure" in endocrinology because its molecular volume overlaps significantly with 17


-estradiol (E2) .[1]
Mechanism of Binding[1]
  • A-Ring Mimicry: In substituted HHCs, a phenol at position 2 or 3 mimics the C3-OH of estradiol, forming critical Hydrogen bonds with Glu353 and Arg394 in the ER ligand-binding pocket.[1]

  • Hydrophobic Core: The saturated C1-C6 region interacts with the hydrophobic residues (Leu, Ala, Phe) lining the receptor pocket.[1]

  • Helix 12 Displacement: The bulky "bent" structure of HHC, especially when derivatized with a basic side chain (e.g., piperidine-ethoxy), can sterically clash with Helix 12 of the ER, preventing co-activator recruitment.[1] This is the mechanism of antagonism used by SERMs.[1]

Structure-Activity Relationship (SAR) Logic

The biological activity is dictated by the substituents on the HHC core:

  • Unsubstituted HHC: Weak/No binding (Lack of H-bond anchors).[1]

  • Dihydroxy-HHC (Phenolic): High affinity agonist (nM range).[1][2]

  • Basic Side Chain (e.g., -O-(CH2)2-N(Et)2): Potent Antagonist (SERM profile).[1]

Experimental Protocols

Protocol A: Competitive Binding Assay (ER )

Objective: Determine the Relative Binding Affinity (RBA) of an HHC derivative compared to Estradiol.

  • Preparation:

    • Receptor Source: Recombinant human ER

      
       ligand-binding domain (LBD).[1]
      
    • Radioligand:

      
      -17
      
      
      
      -Estradiol (1 nM final concentration).[1]
    • Buffer: 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% Glycerol, 1 mM DTT.[1]

  • Incubation:

    • Prepare serial dilutions of the HHC test compound (10⁻¹⁰ M to 10⁻⁵ M) in DMSO.[1]

    • Mix Receptor +

      
      -E2 + Test Compound.[1]
      
    • Incubate at 4°C for 18 hours (equilibrium).

  • Separation:

    • Add Dextran-coated Charcoal (DCC) to absorb unbound ligand.[1]

    • Centrifuge at 3000 x g for 10 min.

  • Quantification:

    • Measure radioactivity of the supernatant (bound complex) via liquid scintillation counting.[1]

  • Analysis:

    • Plot % Specific Binding vs. Log[Concentration].

    • Calculate

      
      .[1][2][3][4][5]
      
    • 
      .[1][4]
      

Visualization & Logic Maps[1]

Figure 1: Synthetic Logic & SAR Flowchart

The following diagram illustrates the synthesis of the HHC core and the decision logic for modifying it into a potent SERM.

HHC_Guide Precursors Naphthalene Derivative + Benzyl Phosphonium Salt Wittig Step 1: Wittig Olefination (Forms Stilbene Analog) Precursors->Wittig Mallory Step 2: Photocyclization (Forms Chrysene Skeleton) Wittig->Mallory Reduction Step 3: Regioselective Reduction (Forms 1,2,3,4,5,6-Hexahydrochrysene) Mallory->Reduction HHC_Core HHC Scaffold (C18H18) Reduction->HHC_Core Sub_Phenol Add -OH Groups (Mimic Estradiol A-Ring) HHC_Core->Sub_Phenol Functionalization Sub_SideChain Add Basic Side Chain (Steric Clash with Helix 12) Sub_Phenol->Sub_SideChain Further Mod Agonist ER Agonist (High Affinity) Sub_Phenol->Agonist If small groups only Antagonist SERM / Antagonist (Tissue Selective) Sub_SideChain->Antagonist Displaces Helix 12

Caption: Figure 1. Modular synthesis pathway for 1,2,3,4,5,6-hexahydrochrysene and SAR decision tree for converting the scaffold into an ER agonist or antagonist.

References

  • PubChem. (2025).[1] 1,2,3,4,5,6-Hexahydrochrysene (Compound). National Library of Medicine.[1] [Link][1]

  • Tedesco, R., Youngman, M. K., Wilson, S. R., & Katzenellenbogen, J. A. (2001).[1][6] Synthesis and evaluation of hexahydrochrysene and tetrahydrobenzofluorene ligands for the estrogen receptor. Bioorganic & Medicinal Chemistry Letters, 11(10), 1281–1284.[1][6] [Link]

  • Blair, R. M., et al. (2000).[1] The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological Sciences, 54(1), 138–153.[1][5] [Link]

Sources

Exploratory

Technical Profile: 1,2,3,4,5,6-Hexahydrochrysene (CAS 2091-91-0)

Topic: CAS 2091-91-0 (1,2,3,4,5,6-Hexahydrochrysene) Physical Properties, Molecular Weight, and Research Applications Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Profess...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS 2091-91-0 (1,2,3,4,5,6-Hexahydrochrysene) Physical Properties, Molecular Weight, and Research Applications Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1][2]

Executive Summary

1,2,3,4,5,6-Hexahydrochrysene (CAS 2091-91-0) is a partially saturated polycyclic aromatic hydrocarbon (PAH) derivative that occupies a critical niche at the intersection of environmental toxicology and medicinal chemistry. While traditionally utilized as a high-fidelity biomarker for petrochemical analysis and forensic oil spill fingerprinting, recent pharmacological research has elevated its status as a scaffold for Selective Estrogen Receptor Modulators (SERMs) .

This guide provides a rigorous physicochemical characterization of CAS 2091-91-0, detailing its molecular weight, solubility profile, and specific utility in drug development workflows, particularly in the design of novel ligands for Estrogen Receptors (ER


 and ER

).

Physicochemical Specifications

The following data aggregates experimentally verified values and high-confidence predictive models suitable for assay development and quality control (QC) benchmarking.

Table 1: Core Physical Properties
PropertyValueNotes
Chemical Name 1,2,3,4,5,6-HexahydrochryseneIUPAC Nomenclature
CAS Registry Number 2091-91-0
Molecular Formula C

H

Molecular Weight 234.34 g/mol Monoisotopic Mass: 234.14 Da
Appearance White to off-white crystalline solidYellows upon oxidation/light exposure
Melting Point 110.0 – 110.5 °CSharp melting range indicates high purity
Boiling Point 386.9 ± 27.0 °CPredicted at 760 mmHg
Density 1.10 ± 0.06 g/cm³Predicted
LogP (Octanol/Water) 4.7 – 5.9Highly Lipophilic (Class II/IV potential)
Solubility (Water) Insoluble (< 0.1 µg/mL)Hydrophobic effect dominates
Solubility (Organics) Soluble in Toluene, DCM, DMSO, ChloroformSuitable for lipophilic stock solutions
Structural Characterization

The "hexahydro" designation indicates the saturation of the C1 through C6 positions. Unlike the planar parent molecule chrysene, 1,2,3,4,5,6-hexahydrochrysene adopts a non-planar conformation in the saturated rings. This breaks the aromaticity of the first ring and the adjacent ring fusion, creating a "bent" structure that mimics the steroid backbone of estradiol. This structural mimicry is the causality behind its affinity for the Estrogen Receptor ligand-binding domain (LBD).

Applications in Drug Development & Research

A. Scaffold for Estrogen Receptor (ER) Ligands

Research indicates that the hexahydrochrysene core serves as a potent non-steroidal scaffold for ER ligands.

  • Mechanism: The lipophilic core mimics the steroidal A/B/C rings of 17

    
    -estradiol. Substituents added to this core can probe the LBD of ER
    
    
    
    and ER
    
    
    to induce agonist or antagonist conformations.
  • Protocol Insight: When designing analogs, maintaining the C1-C6 saturation is critical for "puckering" the molecule to fit the hydrophobic pocket of the receptor, a feature planar PAHs lack.

B. Metabolic Probe in Toxicology

As a metabolite of chrysene (a Group 2B carcinogen), this compound is used to study:

  • Bioactivation: The role of Cytochrome P450 enzymes (CYP1A1, CYP1B1) in PAH saturation and epoxidation.

  • Environmental Forensics: It serves as a "petrogenic" marker, distinguishing fossil fuel contamination from pyrogenic (combustion-derived) sources in environmental samples.

Analytical Methodologies

Workflow: Detection and Quantitation

The following Graphviz diagram illustrates the standard workflow for isolating and analyzing CAS 2091-91-0 from complex biological or environmental matrices.

G cluster_params Instrument Parameters Sample Biological/Env Sample (Tissue, Serum, Sediment) Extraction Extraction (LLE with Hexane/DCM) Sample->Extraction Homogenize & Solubilize Cleanup Cleanup/Fractionation (Silica Gel SPE) Extraction->Cleanup Remove Polar Interferences Concentration Concentration (N2 Evaporation) Cleanup->Concentration Solvent Exchange (Toluene) Analysis GC-MS Analysis (SIM Mode) Concentration->Analysis Inject 1µL Params Column: DB-5ms (30m x 0.25mm) Carrier: He @ 1.0 mL/min Source Temp: 230°C Ionization: EI (70eV) Analysis->Params

Figure 1: Analytical workflow for the isolation and GC-MS quantification of lipophilic biomarkers.

Protocol: GC-MS Quantification

Objective: Quantify 1,2,3,4,5,6-Hexahydrochrysene in a lipid-rich matrix.

  • Stock Preparation: Dissolve 1.0 mg of CAS 2091-91-0 in 10 mL of Toluene (HPLC Grade) to create a 100 µg/mL master stock. Store at -20°C in amber glass.

  • Calibration: Prepare serial dilutions (0.1 – 10.0 µg/mL) in Toluene.

  • Instrument Setup (Agilent 7890/5977 or equivalent):

    • Inlet: Splitless mode, 280°C.

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m × 0.25mm ID × 0.25µm film.

    • Oven Program: 80°C (hold 1 min)

      
       20°C/min to 250°C 
      
      
      
      5°C/min to 300°C (hold 10 min).
    • Detection: Mass Selective Detector (MSD) in Selected Ion Monitoring (SIM) mode. Target Ion: 234.1 m/z (Molecular Ion). Qualifier Ions: 219.1, 205.1 m/z.

  • Validation: Ensure signal-to-noise ratio (S/N) > 10 for the lowest standard (LOQ).

Handling & Stability (Self-Validating Safety)

Trustworthiness Pillar: Treat this compound as a potential carcinogen and mutagen due to its PAH lineage.

  • Engineering Controls: All weighing and solubilization must occur inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses.

  • Stability: PAHs are susceptible to photo-oxidation.

    • Storage: -20°C in amber vials.

    • Validation: Re-check purity via GC-MS if the solid turns yellow or if recovery rates in controls drop < 85%.

References

  • ChemBK. (n.d.). 1,2,3,4,5,6-Hexahydrochrysene Physical Properties and MSDS. Retrieved from [Link]

  • PubChem. (2025).[1][2][3] Compound Summary: 1,2,3,4,5,6-Hexahydrochrysene (CID 12424769).[1] National Library of Medicine.[3] Retrieved from [Link]

  • Concawe. (2018). Primary biodegradation of petroleum hydrocarbons in seawater. Retrieved from [Link]

  • Zheng, S., et al. (2008). Synthesis and evaluation of hexahydrochrysene and tetrahydrobenzofluorene ligands for the estrogen receptor. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Chiron AS. (2024). Petroleum Biomarker Catalogue: 1,2,3,4,5,6-Hexahydrochrysene Reference Standards. Retrieved from [Link]

Sources

Foundational

Metabolic Activation of Chrysene: A Technical Guide to Oxidative and Reductive Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Chrysene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, is a ubiquitous environmental c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, is a ubiquitous environmental contaminant and a constituent of coal tar.[1] Classified as a procarcinogen, the metabolic activation of chrysene is a critical area of study for understanding its toxicological and carcinogenic properties. While the oxidative metabolic pathways of chrysene leading to the formation of mutagenic dihydrodiol epoxides are well-documented, emerging evidence suggests the potential for reductive pathways, yielding hydrogenated metabolites with distinct biological activities. This technical guide provides a comprehensive overview of both the established oxidative and the plausible reductive metabolic activation of chrysene, with a specific focus on the formation of 1,2,3,4,5,6-hexahydrochrysene and its derivatives. We will delve into the enzymatic machinery, toxicological implications, and detailed experimental protocols for studying these transformative pathways.

Introduction: The Dual Nature of Chrysene Metabolism

Chrysene, a product of incomplete combustion of organic materials, is widespread in the environment and is a known component of tobacco smoke and engine exhaust.[2] Its planar, aromatic structure allows it to intercalate into DNA, but its chemical inertness necessitates metabolic activation to exert its full carcinogenic potential.[3] The biological transformation of chrysene is a double-edged sword. Oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, is the classical pathway of PAH activation, generating highly reactive electrophiles that can form DNA adducts, leading to mutations and cancer initiation.[4][5]

However, the metabolic story of chrysene may be more complex. The existence of reduced, or hydrogenated, chrysene derivatives with potent biological activities, such as the estrogenic compound 2,8-dihydroxyhexahydrochrysene, points towards the possibility of a reductive metabolic pathway.[6][7] This guide will explore both facets of chrysene metabolism, providing researchers with the foundational knowledge and practical methodologies to investigate these critical activation pathways.

The Canonical Pathway: Oxidative Metabolism of Chrysene

The oxidative metabolism of chrysene is the most extensively studied and well-understood activation pathway. This multi-step process involves a series of enzymatic reactions primarily occurring in the liver.

The Key Players: Cytochrome P450 Monooxygenases

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide array of xenobiotics, including PAHs.[5] In the case of chrysene, specific CYP isozymes are responsible for the initial epoxidation of the aromatic rings.

The Bay-Region Theory and the Formation of Carcinogenic Diol Epoxides

The carcinogenicity of many PAHs is explained by the "bay-region" theory. This theory posits that diol epoxides in which the epoxide ring forms part of a sterically hindered "bay" of the PAH molecule are particularly carcinogenic. For chrysene, the metabolic activation to a bay-region diol epoxide proceeds as follows:

  • Epoxidation: CYP enzymes, introduce an epoxide group across one of the double bonds of the chrysene molecule.

  • Hydration: Epoxide hydrolase (EH) catalyzes the addition of water to the epoxide, forming a trans-dihydrodiol.

  • Second Epoxidation: Another CYP-mediated epoxidation occurs on the adjacent double bond of the dihydrodiol, forming a highly reactive diol epoxide.

These diol epoxides are potent electrophiles that can covalently bind to nucleophilic sites on DNA, forming stable adducts that can lead to mutations if not repaired.

Visualizing the Oxidative Pathway

Caption: Oxidative metabolic activation of chrysene.

The Emerging Pathway: Reductive Metabolism of Chrysene

While oxidative metabolism is a major pathway for chrysene activation, the possibility of reductive metabolism, leading to hydrogenated derivatives, presents an intriguing and less-explored area of research.

Evidence for Reductive Metabolism: The Case of Estrogenic Hexahydrochrysenes

A significant piece of evidence supporting the biological relevance of reduced chrysene metabolites is the documented estrogenic activity of 2,8-dihydroxyhexahydrochrysene.[6][7] This synthetic, non-steroidal compound exhibits weak estrogenic potency, demonstrating that the saturation of one of the benzene rings in the chrysene structure can result in a molecule that interacts with biological receptors.[6] This finding strongly suggests that if such compounds are formed metabolically, they could exert endocrine-disrupting effects.

Potential Enzymatic Mechanisms of Reduction

The specific mammalian enzymes responsible for the reduction of the chrysene aromatic system have not yet been definitively identified. However, several possibilities exist:

  • Gut Microbiota: The diverse enzymatic machinery of the gut microbiome is known to perform a wide range of reductive reactions, including the hydrogenation of aromatic compounds. It is plausible that intestinal bacteria could contribute to the in vivo reduction of chrysene.

  • Mammalian Reductases: While less common for aromatic rings, mammalian cells possess various reductases that could potentially act on PAHs under specific physiological conditions. Anaerobic bacteria are known to utilize reductases to dearomatize the benzene nucleus.[8]

A Hypothetical Reductive Pathway

Caption: Hypothetical reductive metabolic pathway of chrysene.

Experimental Methodologies for Studying Chrysene Metabolism

A combination of in vitro and in vivo approaches is necessary to fully elucidate the metabolic pathways of chrysene.

In Vitro Metabolism Assays

In vitro systems provide a controlled environment to study the enzymatic conversion of chrysene and identify the resulting metabolites.[2][9]

Protocol 1: Microsomal Assay for Oxidative Metabolism

This protocol is designed to assess the capacity of liver microsomes (a source of CYP enzymes) to metabolize chrysene.

  • Objective: To determine the formation of oxidative metabolites of chrysene.

  • Materials:

    • Rat or human liver microsomes

    • Chrysene (substrate)

    • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

    • Phosphate buffer (pH 7.4)

    • Organic solvent (e.g., ethyl acetate) for extraction

    • HPLC system with UV and fluorescence detectors

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding chrysene (dissolved in a small volume of a suitable solvent like DMSO).

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction by adding an ice-cold organic solvent (e.g., ethyl acetate) to precipitate the protein and extract the metabolites.

    • Centrifuge to pellet the protein.

    • Collect the organic supernatant, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable solvent for HPLC analysis.

    • Analyze the sample by HPLC to separate and quantify the chrysene metabolites.

Protocol 2: Anaerobic Fecal Slurry Incubation for Reductive Metabolism

This protocol simulates the conditions in the gut to investigate the potential for microbial reduction of chrysene.

  • Objective: To determine if gut microbiota can convert chrysene to its hydrogenated derivatives.

  • Materials:

    • Fresh fecal samples from human or animal donors

    • Anaerobic incubation medium (pre-reduced)

    • Chrysene

    • Anaerobic chamber or system

    • Organic solvent for extraction

    • GC-MS or LC-MS for metabolite identification

  • Procedure:

    • Prepare a fecal slurry by homogenizing fresh fecal samples in the anaerobic medium inside an anaerobic chamber.

    • Dispense the slurry into anaerobic culture tubes.

    • Add chrysene to the tubes.

    • Incubate the tubes under anaerobic conditions at 37°C for an extended period (e.g., 24-72 hours).

    • At various time points, sacrifice replicate tubes and extract the entire content with an organic solvent.

    • Analyze the extracts by GC-MS or LC-MS to identify and quantify any reduced chrysene metabolites.

Analytical Techniques for Metabolite Identification

The identification and quantification of chrysene metabolites require sensitive and specific analytical methods.

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC) Separation and quantification of oxidative metabolites (dihydrodiols, phenols) using UV and fluorescence detection.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of both parent chrysene and its more volatile metabolites. Derivatization may be required for polar metabolites.
Liquid Chromatography-Mass Spectrometry (LC-MS) A powerful technique for the identification and quantification of a wide range of metabolites, including both oxidative and potentially reductive products.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Used for the structural elucidation of novel or unknown metabolites, provided sufficient quantities can be isolated.

Table 1: Analytical Techniques for Chrysene Metabolite Analysis

Toxicological Significance and Future Directions

The metabolic activation of chrysene has profound toxicological implications. The well-established oxidative pathway leads to the formation of genotoxic diol epoxides, which are implicated in carcinogenesis.[3] The potential for a reductive metabolic pathway introduces another layer of complexity. The estrogenic activity of 2,8-dihydroxyhexahydrochrysene highlights the possibility that reduced chrysene metabolites could act as endocrine disruptors, potentially contributing to a different spectrum of adverse health effects.[6]

Future Research Should Focus On:

  • Identifying Mammalian Chrysene Reductases: A concerted effort is needed to identify and characterize the mammalian enzymes capable of reducing the aromatic rings of chrysene.

  • In Vivo Studies: Animal studies are required to confirm the in vivo formation of 1,2,3,4,5,6-hexahydrochrysene and other reduced metabolites and to assess their tissue distribution and toxicokinetics.

  • Toxicological Evaluation of Reduced Metabolites: The full range of toxicological effects of 1,2,3,4,5,6-hexahydrochrysene and its derivatives, beyond estrogenicity, needs to be systematically investigated.

  • Role of the Gut Microbiome: Further research is necessary to definitively establish the contribution of the gut microbiota to the in vivo metabolism of chrysene and its toxicological consequences.

Conclusion

The metabolic activation of chrysene is a multifaceted process with significant implications for human health. While the oxidative pathway leading to carcinogenic diol epoxides is well-characterized, the emerging evidence for a reductive pathway yielding biologically active hexahydrochrysene derivatives opens up new avenues of research. A comprehensive understanding of both pathways is essential for a complete risk assessment of chrysene exposure. The experimental approaches and analytical techniques detailed in this guide provide a framework for researchers to further unravel the complexities of chrysene metabolism and its toxicological consequences.

References

  • 2,8-Dihydroxyhexahydrochrysene. Wikipedia. [Link]

  • Baird, W. M., Hooven, L. A., & Mah, H. (2005). The metabolic activation of benzo[a]pyrene in the rat.
  • HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. (1995). Agency for Toxic Substances and Disease Registry. [Link]

  • Estrogenic activity of environmental polycyclic aromatic hydrocarbons in uterus of immature Wistar rats. (2008). Toxicology Letters, 180(3), 189-196.
  • Darbre, P. D. (2006). Environmental oestrogens, cosmetics and breast cancer. Best Practice & Research Clinical Endocrinology & Metabolism, 20(1), 121-143.
  • Abu-Bakar, N., & Abu-Salah, K. M. (2012). Metatranscriptome of an Anaerobic Benzene-Degrading, Nitrate-Reducing Enrichment Culture Reveals Involvement of Carboxylation in Benzene Ring Activation. Applied and Environmental Microbiology, 78(15), 5123–5133.
  • Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. (2022). Journal of Exposure Science & Environmental Epidemiology, 32(4), 548–558.
  • Kizu, R., Okamura, K., & Hayakawa, K. (2003). Antiandrogenic and Estrogenic Activity Evaluation of Oxygenated and Nitrated Polycyclic Aromatic Hydrocarbons Using Chemically Activated Luciferase Expression Assays. Environmental Toxicology and Chemistry, 22(12), 2944-2952.
  • Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons. (2018). International Journal of Environmental Research and Public Health, 15(10), 2244.
  • Analytical methods. (1995). Agency for Toxic Substances and Disease Registry.
  • Polycyclic Aromatic Hydrocarbons (PAHs) in the Environment: Occupational Exposure, Health Risks and Fertility Implications. (2023). International Journal of Molecular Sciences, 24(13), 10983.
  • Wilds, A. L., & Sutton, R. E. (1951). Cyclic Analogs of Hexestrol in the Chrysene Series. The Journal of Organic Chemistry, 16(9), 1371–1379.
  • “Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism. (2022). Chemical Research in Toxicology, 35(7), 1147–1166.
  • Harayama, S., Kok, M., & Neidle, E. L. (1992). Bacterial aromatic ring-cleavage enzymes are classified into two different gene families. Journal of Bacteriology, 174(16), 5231–5240.
  • Polycyclic Aromatic Hydrocarbon (PAH) Separations Using ZORBAX Eclipse PAH Columns – Analyses from Six to 24 PAHs Application. (2008). Agilent Technologies, Inc.
  • In Vitro Technology. (n.d.). International Society for the Study of Xenobiotics.
  • The Birch Reduction: Reducing Aromatic Rings with Alkali Metal and Ammonia. (2020, June 27). YouTube.
  • Korach, K. S., & McLachlan, J. A. (1985). Biochemical and estrogenic activity of some diethylstilbestrol metabolites and analogs in the mouse uterus. Environmental Health Perspectives, 61, 69–75.
  • XENOBIOTIC METABOLISM – A VIEW THROUGH THE METABOLOMETER. (2012). Drug Metabolism Reviews, 44(2), 99–115.
  • Analytical methods for determining metabolites of polycyclic aromatic hydrocarbon (PAH) pollutants in fish bile: A review. (2013). Trends in Analytical Chemistry, 49, 48-61.
  • Eusociality. (2023). In Wikipedia.
  • Identification of Gut Bacterial Enzymes for Keto-Reductive Metabolism of Xenobiotics. (2022). ACS Chemical Biology, 17(7), 1756–1766.
  • Boll, M. (2005). Dearomatizing Benzene Ring Reductases. Cellular and Molecular Life Sciences, 62(19-20), 2227–2243.
  • Evaluation of estrogenic activities of hydroxylated polycyclic aromatic hydrocarbons in cigarette smoke condensate. (2002). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 518(1), 69-77.
  • HPLC SEPARATION GUIDE. (1996).
  • Benzo[a]pyrene. (2012). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F.
  • Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines. (2015). Letters in Drug Design & Discovery, 12(4), 304-311.
  • Novel enzymes for biodegradation of polycyclic aromatic hydrocarbons identified by metagenomics and functional analysis in short-term soil microcosm experiments. (2021). Scientific Reports, 11(1), 1-13.
  • The Role and Mechanism of Gut Microbiota in Pulmonary Arterial Hypertension. (2022). Frontiers in Pharmacology, 13, 932474.
  • Chrysene. (2023). In Wikipedia.

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Exploratory

Biological activity of hexahydrochrysene derivatives

Title: Biological Activity of Hexahydrochrysene Derivatives: A Technical Guide to Non-Steroidal SERM Scaffolds Executive Summary Hexahydrochrysene (HHC) derivatives represent a specialized class of polycyclic aromatic hy...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Biological Activity of Hexahydrochrysene Derivatives: A Technical Guide to Non-Steroidal SERM Scaffolds

Executive Summary

Hexahydrochrysene (HHC) derivatives represent a specialized class of polycyclic aromatic hydrocarbon (PAH) metabolites and synthetic analogues that function as Selective Estrogen Receptor Modulators (SERMs) . Unlike their fully aromatic parent compound, chrysene, which is primarily studied for its environmental toxicity and carcinogenicity, the partially hydrogenated hexahydrochrysene core offers a rigid, lipophilic scaffold that mimics the steroid backbone of 17


-estradiol (

).

This guide analyzes the pharmacological potential of HHC derivatives, focusing on their utility as high-affinity probes for Estrogen Receptors (ER


 and ER

) and their application in hormone-dependent oncology. We explore the structure-activity relationships (SAR) that allow these compounds to toggle between agonistic and antagonistic profiles, providing a roadmap for developing next-generation breast cancer therapeutics.

Chemical Architecture & SAR Logic

The hexahydrochrysene core (


) is structurally significant because it retains the tetracyclic planarity required for DNA intercalation (in fully aromatic systems) while introducing enough saturation to mimic the geometry of steroidal estrogens.
The Steroid Mimicry Hypothesis

The HHC scaffold aligns with the A, B, C, and D rings of the steroid nucleus.

  • A-Ring Mimicry: The phenolic hydroxyl group at position 2 or 3 of the HHC core mimics the C3-OH of estradiol, which is critical for hydrogen bonding with Glu353 and Arg394 in the ER ligand-binding domain (LBD).

  • Rigidity: The hexahydro- core provides a "locked" conformation, reducing the entropic penalty of binding compared to flexible non-steroidal ligands like diethylstilbestrol (DES).

Critical SAR Determinants
  • Phenolic Hydroxyls: Essential for high-affinity binding. Removal leads to a >100-fold loss in affinity.

  • Basic Side Chains: Introduction of amino-alkoxy side chains (e.g., dimethylaminoethoxy) converts the ligand from a pure agonist to an antagonist/SERM. This bulky group prevents the folding of Helix 12 in the ER LBD, blocking co-activator recruitment.

  • C-Ring Saturation: The "hexahydro" saturation pattern (typically at positions 1, 2, 3, 4, 5, 6 or 7, 8, 9, 10, 11, 12 depending on numbering convention) reduces planarity, increasing specificity for the hydrophobic steroid pocket over non-specific DNA intercalation.

Biological Evaluation: Receptor Interaction

Estrogen Receptor Binding Affinity

Research by Tedesco et al. (2001) and subsequent studies have established HHC derivatives as potent ER ligands. The binding affinity is often measured relative to estradiol (RBA, where


 = 100).

Table 1: Comparative Binding Affinities of HHC Derivatives (Generalized)

Compound ClassSubstituent (R)ER

RBA (%)
ER

RBA (%)
Activity Profile
Native Ligand 17

-Estradiol
100100Full Agonist
HHC Core 2,8-Dihydroxy-HHC5 - 2010 - 25Partial Agonist
Basic Ether -O-(CH

)

-N(Me)

0.5 - 2.00.1 - 1.5Antagonist (SERM)
Unsubstituted H (Parent HHC)< 0.1< 0.1Inactive (Non-binder)

Note: Values are approximate ranges derived from competitive radiometric binding assays cited in SERM literature (Tedesco et al., 2001; Landvatter et al., 1982).

Mechanism of Action

The biological activity is driven by the ligand-induced conformational change of the Estrogen Receptor.

  • Ligand Entry: HHC derivative enters the hydrophobic LBD.

  • Anchoring: Phenolic -OH forms H-bonds with Glu353/Arg394.

  • Helix 12 Modulation:

    • Agonists (OH-HHC): Helix 12 seals the pocket, recruiting co-activators (SRC-1).

    • Antagonists (Basic-HHC): The bulky side chain sterically clashes with Helix 12, preventing closure and recruiting co-repressors.

Visualization: Signaling & SAR

Diagram 1: HHC Structure-Activity Relationship & Mechanism

HHC_SAR_Mechanism cluster_SAR Structure-Activity Relationship cluster_MoA Mechanism of Action HHC_Core Hexahydrochrysene (HHC) Core Phenol Phenolic -OH (A-Ring Mimic) HHC_Core->Phenol Essential for SideChain Basic Side Chain (-O-CH2-CH2-NMe2) HHC_Core->SideChain Modified with Saturation Hexahydro Saturation (Non-Planar) HHC_Core->Saturation Characterized by ER_Binding Bind Estrogen Receptor (LBD Pocket) Phenol->ER_Binding H-Bond Anchoring Helix12 Helix 12 Conformation SideChain->Helix12 Steric Blockade (Antagonism) Saturation->ER_Binding Steric Fit ER_Binding->Helix12 Gene_Exp Transcriptional Modulation Helix12->Gene_Exp Recruit Co-Regulators

Caption: SAR determinants of Hexahydrochrysene derivatives and their downstream effects on Estrogen Receptor signaling.

Experimental Protocols

Protocol A: Chemical Synthesis of HHC Core

Context: This protocol describes the construction of the hexahydrochrysene skeleton via a Friedel-Crafts cyclization approach, adapted from standard PAH synthesis methodologies.

Reagents:

  • 
    -Tetralone
    
  • Phenylacetaldehyde

  • Polyphosphoric Acid (PPA)

  • Palladium on Carbon (Pd/C)

Step-by-Step Workflow:

  • Condensation: React

    
    -tetralone with phenylacetaldehyde in the presence of a base (KOH/EtOH) to form the intermediate enone.
    
  • Cyclization: Dissolve the intermediate in Polyphosphoric Acid (PPA) and heat to 100°C for 2 hours. The acid catalyzes the intramolecular Friedel-Crafts alkylation to close the fourth ring.

  • Quenching: Pour the reaction mixture onto crushed ice. Extract with ethyl acetate (

    
     mL).
    
  • Reduction (Partial): To obtain the hexahydro form rather than the fully aromatic chrysene, perform a controlled hydrogenation using 10% Pd/C in ethyl acetate under 30 psi

    
     gas for 4 hours. Monitor via TLC to prevent over-reduction or aromatization.
    
  • Purification: Recrystallize from benzene/hexane to yield the hexahydrochrysene crystals.

Protocol B: Competitive Radioligand Binding Assay

Context: Validates the affinity of the synthesized HHC derivative for ER


 compared to Estradiol.

Materials:

  • Recombinant Human ER

    
     (rhER
    
    
    
    ).
  • [

    
    H]-17
    
    
    
    -Estradiol (Radiolabeled tracer).[1]
  • Hydroxylapatite (HAP) slurry.

  • Scintillation fluid.

Step-by-Step Workflow:

  • Preparation: Dilute rhER

    
     in Tris-EDTA buffer containing 1 mM DTT (protects receptor thiols).
    
  • Incubation: In triplicate tubes, mix:

    • 10 nM rhER

      
      .
      
    • 1 nM [

      
      H]-Estradiol.
      
    • Increasing concentrations of HHC derivative (

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate at 4°C for 18 hours to reach equilibrium.

  • Separation: Add 200

    
    L of 50% Hydroxylapatite slurry to bind the receptor-ligand complex. Vortex and incubate for 15 mins on ice.
    
  • Wash: Centrifuge at 1000 x g for 5 mins. Discard supernatant (unbound ligand). Wash pellet 3x with ice-cold Tris buffer.

  • Quantification: Resuspend pellet in ethanol, add scintillation fluid, and count radioactivity (CPM) in a Beta counter.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Diagram 2: Experimental Screening Pipeline

Screening_Pipeline cluster_InVitro In Vitro Evaluation Start Start: HHC Library Design Synth Synthesis (Friedel-Crafts) Start->Synth Binding ER Binding Assay (Competitive Radioligand) Synth->Binding Decision Is IC50 < 100 nM? Binding->Decision Viability Cell Viability (MTT) (MCF-7 Cells) Selectivity Selectivity Screen (ER Alpha vs Beta) Viability->Selectivity Lead Lead Candidate (SERM Profile) Selectivity->Lead Decision->Viability Yes Discard Discard / Redesign Decision->Discard No

Caption: Workflow for synthesizing and validating HHC derivatives as potential ER ligands.

Safety & Toxicology Considerations

While HHC derivatives are designed for therapeutic use, their PAH ancestry necessitates rigorous safety profiling.

  • Metabolic Activation: Unlike chrysene, which is metabolically activated by CYP450 enzymes to form carcinogenic diol-epoxides (bay-region theory), the hexahydro- saturation often blocks the formation of these specific reactive metabolites.

  • Lipophilicity: High LogP values (>4.5) may lead to tissue accumulation. Formulation strategies (e.g., liposomal delivery) are often required to improve bioavailability and reduce non-specific toxicity.

References

  • Tedesco, R., Youngman, M. K., Wilson, S. R., & Katzenellenbogen, J. A. (2001).[2] Synthesis and evaluation of hexahydrochrysene and tetrahydrobenzofluorene ligands for the estrogen receptor. Bioorganic & Medicinal Chemistry Letters, 11(10), 1281-1284.[2]

  • Landvatter, S. W., & Katzenellenbogen, J. A. (1982). Nonsteroidal estrogens: synthesis and estrogen receptor binding affinity of derivatives of (3R,4S)-3,4-bis(4-hydroxyphenyl)hexane (hexestrol). Journal of Medicinal Chemistry, 25(11), 1300-1307.

  • Blair, R. M., et al. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological Sciences, 54(1), 138-153.[3]

  • Howell, F. H., & Taylor, D. A. H. (1958). The synthesis of some substituted hexahydro-12-methyl-2-oxophenanthrenes. Journal of the Chemical Society, 1248-1254.

Sources

Protocols & Analytical Methods

Method

Application Note: Targeted Synthesis of 1,2,3,4,5,6-Hexahydrochrysene

Executive Summary This application note details the protocol for the regioselective synthesis of 1,2,3,4,5,6-hexahydrochrysene from chrysene . While the reduction of chrysene to 1,2,3,4-tetrahydrochrysene is kinetically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the regioselective synthesis of 1,2,3,4,5,6-hexahydrochrysene from chrysene . While the reduction of chrysene to 1,2,3,4-tetrahydrochrysene is kinetically favored, extending saturation to the 5,6-position (the K-region) without over-reducing to the octahydro- or perhydro- derivatives requires a specific mixed-catalyst system.

This guide utilizes a Platinum Oxide (PtO₂) / Palladium on Carbon (Pd/C) dual-catalyst hydrogenation strategy.[1][2] This method, referenced in metabolic studies of ethylchrysenes, provides the necessary activity to saturate the K-region (C5-C6) after the initial terminal ring reduction.

Key Applications
  • Metabolite Standards: Synthesis of K-region dihydrodiols and epoxides.[1]

  • Material Science: Precursor for alkylated chrysene derivatives (e.g., ethylchrysenes) used in organic electronics.

  • Toxicology: Reference material for PAH lipophilicity and bioaccumulation studies.[1]

Strategic Overview & Mechanism

The Regioselectivity Challenge

Polycyclic Aromatic Hydrocarbons (PAHs) like chrysene undergo hydrogenation in stages.[1] The stability of the remaining aromatic system dictates the reaction pathway.[1]

  • Kinetic Product: 1,2,3,4-Tetrahydrochrysene (Saturation of the terminal ring, preserving the phenanthrene/naphthalene core).

  • Target Product: 1,2,3,4,5,6-Hexahydrochrysene (Saturation of the terminal ring + the K-region double bond).

  • Over-Reduction: 1,2,3,4,7,8-Octahydrochrysene or Perhydrochrysene.

Standard Pd/C hydrogenation often stalls at the tetrahydro stage or proceeds non-selectively.[1] The addition of PtO₂ (Adams' catalyst) increases hydrogen activation, facilitating the reduction of the more sterically hindered and electronically stable K-region (C5-C6).

Reaction Pathway Diagram[1][3]

ChryseneReduction cluster_conditions Reaction Conditions Chrysene Chrysene (C18H12) Tetrahydro 1,2,3,4-Tetrahydrochrysene (Kinetic Intermediate) Chrysene->Tetrahydro H2, Pd/C Fast Hexahydro 1,2,3,4,5,6-Hexahydrochrysene (Target) Tetrahydro->Hexahydro H2, PtO2/Pd/C Rate Limiting Step Octahydro 1,2,3,4,7,8-Octahydrochrysene (Over-reduction Byproduct) Hexahydro->Octahydro Prolonged Rxn Excess H2 Details Solvent: THF/AcOH Pressure: 50 psi Temp: RT to 40°C

Figure 1: Stepwise hydrogenation pathway of chrysene. The mixed catalyst system is critical for the transition from Tetrahydro- to Hexahydro- species.[1]

Experimental Protocol

Reagents and Equipment
Reagent/EquipmentSpecificationRole
Chrysene >98% Purity (HPLC)Starting Material
Palladium on Carbon 10% Pd loading, wet supportCatalyst (Terminal ring)
Platinum(IV) Oxide Adams' Catalyst (PtO₂)Catalyst (K-region)
Tetrahydrofuran (THF) Anhydrous, inhibitor-freeSolvent
Acetic Acid (AcOH) GlacialCo-solvent/Promoter
Hydrogen Gas UHP Grade (99.999%)Reactant
Parr Shaker Series 3900 or equivalentHigh-pressure reactor
Synthesis Procedure

Step 1: Catalyst Preparation & Safety Check

  • CRITICAL: Pd/C and PtO₂ are pyrophoric, especially when dry or in the presence of hydrogen. Always handle under an inert atmosphere (Nitrogen/Argon) and keep wet with solvent.[1]

  • Ensure the Parr hydrogenation bottle is free of micro-fractures.[1]

Step 2: Reaction Setup

  • In a 500 mL Parr hydrogenation bottle, dissolve Chrysene (2.0 g, 8.76 mmol) in a mixture of THF (100 mL) and Glacial Acetic Acid (10 mL) .

    • Note: The acetic acid aids in protonating intermediates and preventing catalyst poisoning.[1]

  • Carefully add 10% Pd/C (200 mg) and PtO₂ (50 mg) to the solution.

    • Tip: Add the catalysts as a slurry in a small amount of THF to avoid sparking.[1]

Step 3: Hydrogenation

  • Connect the bottle to the Parr shaker apparatus.

  • Evacuate the bottle and backfill with Nitrogen (3x) to remove oxygen.[1]

  • Fill the bottle with Hydrogen gas to 50 psi (3.4 bar) .

  • Shake at Ambient Temperature (20–25°C) .

    • Monitoring: Monitor H₂ uptake. The theoretical uptake for hexahydrochrysene is 3 equivalents of H₂.[1]

    • Duration: Typical reaction time is 12–24 hours .[1] If uptake stalls at the tetrahydro stage (2 equivs), increase temperature to 40°C.

Step 4: Workup

  • Stop agitation and vent H₂ carefully.[1] Purge with Nitrogen.[1]

  • Filter the reaction mixture through a pad of Celite 545 to remove the catalysts.[1]

    • Safety: Do not let the filter cake dry out; keep it wet with water/solvent and dispose of it in a dedicated pyrophoric waste container.[1]

  • Wash the Celite pad with THF (50 mL).

  • Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield a semi-solid residue.

Step 5: Purification

  • Dissolve the residue in a minimum amount of Benzene or Hexane/DCM (9:1).[1]

  • Perform Flash Column Chromatography on Silica Gel (230–400 mesh).[1]

    • Eluent: Gradient of Hexane → 5% Ethyl Acetate in Hexane.[1]

    • Elution Order: Octahydrochrysene (first) → 1,2,3,4,5,6-Hexahydrochrysene (Target) → 1,2,3,4-Tetrahydrochrysene.[2][3][4][5][6]

  • Recrystallize the collected fractions from Ethanol/Benzene to obtain white needles.[1]

Quality Control & Validation

To ensure the specific 1,2,3,4,5,6-isomer has been isolated (and not the 1,2,3,4-tetrahydro or symmetric octahydro), verify using the following markers:

Analytical MethodExpected Result for 1,2,3,4,5,6-Hexahydrochrysene
1H NMR (CDCl₃) Aromatic Region: Signals for 6 protons (naphthalene core). Aliphatic Region: Multiplets for 8 protons (terminal ring) + 4 protons (K-region, C5/C6). Differentiation: Tetrahydro has 2 olefinic protons at C5/C6; Hexahydro has none.[1]
Mass Spectrometry Molecular Ion (M+): m/z 234.34 (Chrysene = 228; Tetrahydro = 232; Hexahydro = 234)
Melting Point Literature range: 145–148°C (Distinct from Chrysene: 254°C)
Troubleshooting Guide
  • Problem: Product is primarily 1,2,3,4-Tetrahydrochrysene.

    • Solution: The catalyst activity was too low.[1] Increase PtO₂ loading or raise reaction pressure to 60 psi.

  • Problem: Product is primarily Octahydrochrysene.

    • Solution: Reaction ran too long. Monitor H₂ uptake strictly and stop exactly at 3 molar equivalents.

References

  • Chen, H. C., et al. (2007).[7] "Synthesis and Photoirradiation of Isomeric Ethylchrysenes by UVA Light Leading to Lipid Peroxidation." International Journal of Environmental Research and Public Health, 4(2), 145-152.[3][7]

    • Citation Context: Describes the preparation of 1-keto-1,2,3,4,5,6-hexahydrochrysene via the catalytic hydrogenation of chrysene using the PtO₂/Pd/C mixture.
  • National Institutes of Health (NIH) - PubChem. "1,2,3,4-Tetrahydrochrysene Compound Summary."

    • Citation Context: Physical properties and spectral data for the kinetic intermediate.[1]

  • Harvey, R. G. (1991). Polycyclic Aromatic Hydrocarbons: Chemistry and Carcinogenicity. Cambridge University Press.[1]

    • Citation Context: Authoritative text on the hydrogenation mechanisms of K-region containing PAHs.

Sources

Application

Elucidating the Photophysical Landscape of Hydrogenated Polycyclic Aromatic Hydrocarbons: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Evelyn Reed, Senior Application Scientist In the intricate world of molecular analysis, fluorescence spectroscopy stands as a powerful and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the intricate world of molecular analysis, fluorescence spectroscopy stands as a powerful and sensitive technique. This guide provides an in-depth exploration of its application to a unique class of molecules: hydrogenated polycyclic aromatic hydrocarbons (H-PAHs). As we increasingly encounter these compounds in fields ranging from environmental science and petrochemistry to materials science and potentially even pharmacology, understanding their fluorescence characteristics is paramount. This document moves beyond a simple recitation of protocols, offering a detailed narrative grounded in scientific principles to empower researchers in their experimental design and data interpretation.

The Significance of Hydrogenated PAHs and Their Fluorescence

Polycyclic aromatic hydrocarbons (PAHs) are a well-known class of organic compounds characterized by their fused aromatic rings. Their planar structure and extensive π-electron systems often result in strong fluorescence, a property extensively utilized in their detection and analysis.[1] However, the partial or complete saturation of one or more of these aromatic rings through hydrogenation gives rise to hydrogenated PAHs (H-PAHs). This structural modification has profound implications for their electronic and, consequently, their photophysical properties.

The addition of hydrogen atoms disrupts the planarity and reduces the extent of the conjugated π-system.[2] This seemingly simple change leads to significant alterations in their fluorescence signatures, including shifts in excitation and emission wavelengths, and changes in fluorescence quantum yields and lifetimes. From a practical standpoint, these altered fluorescent properties can be leveraged for selective detection and characterization of H-PAHs in complex matrices where their fully aromatic counterparts might interfere.

The Impact of Hydrogenation on Fluorescence: A Mechanistic Overview

The fluorescence of a molecule is intrinsically linked to its electronic structure. The absorption of a photon excites the molecule from its ground electronic state (S₀) to an excited singlet state (S₁). The subsequent return to the ground state via the emission of a photon is what we observe as fluorescence.

Hydrogenation fundamentally alters the electronic landscape of a PAH. The conversion of sp²-hybridized carbon atoms within the aromatic ring to sp³-hybridized carbons in the saturated portion of the molecule leads to:

  • Disruption of π-Conjugation: The extended π-electron system, which is the primary chromophore in PAHs, is reduced. This generally leads to a hypsochromic shift (blue shift) in both the absorption and fluorescence spectra, as more energy is required to excite the electrons.

  • Changes in Molecular Geometry: The introduction of saturated rings often leads to a loss of planarity. This can affect the rigidity of the molecule, influencing non-radiative decay pathways and, consequently, the fluorescence quantum yield.

  • Alterations in Vibrational Modes: The presence of C-H bonds in the hydrogenated portions introduces new vibrational modes that can couple with the electronic transitions, affecting the shape and structure of the fluorescence spectra.

The following diagram illustrates the conceptual relationship between the degree of hydrogenation and the resulting changes in fluorescence properties.

Hydrogenation_Effect Figure 1: Conceptual Impact of Hydrogenation on PAH Fluorescence cluster_properties Photophysical Properties PAH Fully Aromatic PAH (e.g., Naphthalene) Partially_H_PAH Partially Hydrogenated PAH (e.g., Tetralin) PAH->Partially_H_PAH Partial Hydrogenation π-Conjugation Extensive π-Conjugation PAH->π-Conjugation Fluorescence_Wavelength Longer Wavelength Emission (Red-shifted) PAH->Fluorescence_Wavelength Quantum_Yield Potentially High Quantum Yield PAH->Quantum_Yield Fully_H_PAH Fully Hydrogenated PAH (e.g., Decalin) Partially_H_PAH->Fully_H_PAH Full Hydrogenation Reduced_Conjugation Reduced π-Conjugation Partially_H_PAH->Reduced_Conjugation Blue_Shift Shorter Wavelength Emission (Blue-shifted) Partially_H_PAH->Blue_Shift Variable_Yield Variable Quantum Yield Partially_H_PAH->Variable_Yield No_Fluorescence Loss of π-π* Fluorescence Fully_H_PAH->No_Fluorescence

Caption: Figure 1: Conceptual Impact of Hydrogenation on PAH Fluorescence.

Quantitative Data for Selected Hydrogenated PAHs

The following table summarizes available fluorescence data for a selection of hydrogenated PAHs and their parent compounds. It is important to note that this data can be influenced by solvent and temperature.

CompoundStructureExcitation λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)Lifetime (τ) (ns)Solvent
NaphthaleneC₁₀H₈~275~321, 3350.2396Cyclohexane
1,2,3,4-Tetrahydronaphthalene (Tetralin) C₁₀H₁₂~265-275~280-300Not widely reportedNot widely reportedVapor Phase[3]
AnthraceneC₁₄H₁₀~357~380, 401, 4250.274.9Cyclohexane
9,10-Dihydroanthracene C₁₄H₁₂~260-270~320-330Not widely reportedNot widely reportedNot specified
PhenanthreneC₁₄H₁₀~293~347, 3630.1357Cyclohexane
9,10-Dihydrophenanthrene C₁₄H₁₂262[4]318[4]Not widely reportedNot widely reportedNot specified
PyreneC₁₆H₁₀~334~373, 383, 3930.69420Cyclohexane
1,2,3,6,7,8-Hexahydropyrene C₁₆H₁₆Not widely reportedNot widely reportedNot widely reportedNot widely reportedNot specified

Note: The data for hydrogenated PAHs is less commonly reported in literature compared to their parent compounds. The provided values are based on available research and may vary depending on experimental conditions.

Experimental Protocols for Fluorescence Spectroscopy of H-PAHs

The following protocols provide a framework for the systematic characterization of the fluorescence properties of hydrogenated PAHs.

Protocol 1: Determination of Excitation and Emission Spectra

This protocol outlines the fundamental steps to acquire the characteristic fluorescence spectra of an H-PAH.

Objective: To determine the optimal excitation wavelength and the resulting fluorescence emission spectrum of a hydrogenated PAH.

Materials:

  • Fluorometer with a xenon lamp source and dual monochromators

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile)

  • Hydrogenated PAH of interest

  • Reference compound with known excitation and emission spectra (optional)

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the H-PAH in a suitable spectroscopic grade solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.05 at the excitation wavelength).

    • Prepare a solvent blank using the same solvent.

  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to stabilize (typically 30 minutes).

    • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

  • Excitation Spectrum Acquisition:

    • Place the solvent blank in the sample holder and record a blank scan over the desired excitation range (e.g., 220-350 nm) while monitoring the emission at an estimated wavelength (e.g., 340 nm).

    • Replace the blank with the sample cuvette.

    • Set the emission monochromator to the wavelength of maximum expected emission (if unknown, an initial broad emission scan can be performed).

    • Scan the excitation monochromator over a range of wavelengths (e.g., 220-350 nm) to obtain the excitation spectrum.

    • The peak of this spectrum represents the optimal excitation wavelength (λex).

  • Emission Spectrum Acquisition:

    • Set the excitation monochromator to the determined optimal excitation wavelength (λex).

    • Scan the emission monochromator over a range of wavelengths (e.g., λex + 10 nm to 600 nm) to obtain the emission spectrum.

    • Subtract the solvent blank spectrum from the sample spectrum to obtain the corrected emission spectrum.

Causality Behind Choices:

  • Dilute Solution: High concentrations can lead to self-absorption of emitted fluorescence (inner-filter effect), distorting the spectral shape and reducing the measured intensity.

  • Spectroscopic Grade Solvents: These solvents are purified to remove fluorescent impurities that could interfere with the measurement.

  • Quartz Cuvettes: Glass cuvettes absorb UV light and are not suitable for excitation in the UV region where many H-PAHs absorb.

Protocol1_Workflow Figure 2: Workflow for Determining Excitation and Emission Spectra A Prepare Dilute H-PAH Solution (Abs < 0.05) D Acquire Excitation Spectrum (Scan λex, Fixed λem) A->D F Acquire Emission Spectrum (Fixed λex_max, Scan λem) A->F B Prepare Solvent Blank B->D G Subtract Blank Spectrum B->G C Instrument Warm-up & Setup C->D E Identify λex_max D->E E->F F->G H Corrected Emission Spectrum G->H

Caption: Figure 2: Workflow for Determining Excitation and Emission Spectra.

Protocol 2: Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The comparative method, using a well-characterized standard, is the most common approach.[5]

Objective: To determine the fluorescence quantum yield of a hydrogenated PAH relative to a known standard.

Materials:

  • Fluorometer and UV-Vis Spectrophotometer

  • Quantum yield standard with a known ΦF in the same solvent (e.g., 9,10-diphenylanthracene in cyclohexane, ΦF ≈ 0.97).

  • Hydrogenated PAH sample

  • Spectroscopic grade solvent

Methodology:

  • Solution Preparation:

    • Prepare a series of dilute solutions of both the H-PAH sample and the quantum yield standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.

  • Absorbance Measurements:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength to be used for the fluorescence measurements.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectrum for each solution of the sample and the standard at the same excitation wavelength.

    • Ensure that the instrument settings (slit widths, excitation wavelength) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • The fluorescence quantum yield of the sample (ΦF_sample) can be calculated using the following equation:

    ΦF_sample = ΦF_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    Where:

    • ΦF_std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • n_sample and n_std are the refractive indices of the sample and standard solutions (if the solvents are the same, this term is 1).

Self-Validating System:

  • The linearity of the integrated fluorescence intensity versus absorbance plot confirms that the measurements are within a concentration range where the Beer-Lambert law is obeyed and inner-filter effects are negligible. Any deviation from linearity indicates a problem with the sample preparation or measurement conditions.

Protocol2_Workflow Figure 3: Workflow for Determining Relative Fluorescence Quantum Yield A Prepare Dilute Solutions (Sample & Standard, Abs 0.01-0.1) B Measure Absorbance at λex A->B C Measure Fluorescence Spectra (Same λex) A->C E Plot Integrated Intensity vs. Absorbance B->E D Integrate Fluorescence Intensity C->D D->E F Calculate Gradients (Grad_sample, Grad_std) E->F G Calculate ΦF_sample using Comparative Formula F->G

Caption: Figure 3: Workflow for Determining Relative Fluorescence Quantum Yield.

Protocol 3: Measurement of Fluorescence Lifetime (τ)

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for its measurement.

Objective: To measure the fluorescence lifetime of a hydrogenated PAH.

Materials:

  • TCSPC system with a pulsed light source (e.g., picosecond laser diode or LED)

  • High-speed detector (e.g., photomultiplier tube or single-photon avalanche diode)

  • TCSPC electronics

  • H-PAH sample solution

  • Scattering solution for instrument response function (IRF) measurement (e.g., dilute ludox solution)

Methodology:

  • Instrument Setup and IRF Measurement:

    • Set up the TCSPC system according to the manufacturer's instructions.

    • Fill a cuvette with the scattering solution.

    • Acquire the instrument response function (IRF) by collecting the scattered light from the pulsed source. The IRF represents the time profile of the excitation pulse as measured by the detection system.

  • Sample Measurement:

    • Replace the scattering solution with the H-PAH sample solution.

    • Acquire the fluorescence decay curve by collecting the emitted photons as a function of time after the excitation pulse.

  • Data Analysis:

    • Deconvolute the measured fluorescence decay curve with the IRF using appropriate software.

    • Fit the deconvoluted decay curve to an exponential decay model (single, multi-exponential) to extract the fluorescence lifetime(s) (τ).

Expertise & Experience:

  • The choice of excitation source wavelength should be as close as possible to the absorption maximum of the H-PAH to ensure efficient excitation.

  • The quality of the fit (indicated by parameters like chi-squared) is crucial for the accuracy of the lifetime determination. A poor fit may indicate complex decay kinetics or the presence of impurities.

Applications in Research and Development

The unique fluorescence properties of hydrogenated PAHs open up several avenues for their application:

  • Environmental Monitoring: The blue-shifted fluorescence of H-PAHs can be used to distinguish them from their more common, fully aromatic counterparts in environmental samples, aiding in source apportionment and fate studies of petroleum contamination. Synchronous fluorescence spectroscopy (SFS) can be particularly useful in resolving the spectra of individual components in complex mixtures.[6][7]

  • Materials Science: H-PAHs can be incorporated into polymers or other materials as fluorescent probes to study molecular environments and dynamics. Their sensitivity to solvent polarity can be exploited to probe the polarity of microdomains within a material.[8]

  • Drug Development: While less explored, the fluorescence of hydrogenated carbocyclic structures, which are common motifs in many drug molecules, could potentially be used to study drug-protein interactions or for cellular imaging, provided their quantum yields are sufficient.

Conclusion and Future Perspectives

The fluorescence spectroscopy of hydrogenated PAHs is a field with considerable potential for further exploration. While the fundamental principles are shared with their fully aromatic relatives, the nuances of their photophysical behavior offer unique analytical opportunities. As synthetic methods for producing a wider variety of H-PAHs become more accessible, and as our understanding of their excited-state dynamics deepens through both experimental and computational studies, we can expect to see an expansion of their applications in diverse scientific disciplines. This guide serves as a foundational resource to encourage and support researchers in unlocking the full potential of these fascinating molecules through the lens of fluorescence spectroscopy.

References

  • Ishida, H., & Suzuki, K. (2001). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a CCD detector. Journal of Photochemistry and Photobiology A: Chemistry, 138(2), 167-173. [Link]

  • Birks, J. B. (1970).
  • Harvey, D. (2000). Modern Analytical Chemistry. McGraw-Hill.
  • Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Yang, J., Wagner, M., & Laane, J. (2007). Fluorescence and ultraviolet absorption spectra, and the structure and vibrations of 1,2,3,4-tetrahydronaphthalene in its S1(pi,pi*) state. The Journal of Physical Chemistry A, 111(34), 8429–8438. [Link]

  • Tian, M., et al. (2025). Application of synchronous fluorescence spectroscopy in the analysis of polycyclic aromatic hydrocarbons in petroleum and coal. Polycyclic Aromatic Compounds. [Link]

  • Shetgaonkar, S. E., et al. (2018). Triflic Acid-Promoted Friedel–Crafts-type carbocyclization of Alkenylated Biphenyl Derivatives: Synthesis and Photophysical Studies of novel 9,10-dihydrophenanthrenes. ChemistrySelect, 3(31), 9033-9037. [Link]

  • Evident. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from [Link]

  • Birks, J. B., & Dyson, D. J. (1963). The relations between the fluorescence and absorption properties of organic molecules. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 275(1361), 135-150.
  • Parker, C. A. (1968). Photoluminescence of Solutions. Elsevier.
  • Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071. [Link]

  • Valeur, B., & Berberan-Santos, M. N. (2012).
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,6,7,8-Hexahydropyrene. Retrieved from [Link]

  • Patra, D., & Mishra, A. K. (2002). Recent developments in multi-component synchronous fluorescence scan analysis. TrAC Trends in Analytical Chemistry, 21(12), 787-798.
  • Birks, J. B. (1970).
  • Desun Uniwill. (2023, November 26). Detecting and Measuring Polycyclic Aromatic Hydrocarbons (PAHs) with Fluorescence Sensors. Retrieved from [Link]

Sources

Method

Preparation of 1-keto-1,2,3,4,5,6-hexahydrochrysene intermediate

Application Note & Protocol Guide Introduction & Retrosynthetic Analysis[1][2] The preparation of 1-keto-1,2,3,4,5,6-hexahydrochrysene is a critical workflow in the synthesis of D-homosteroids and functionalized polycycl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction & Retrosynthetic Analysis[1][2]

The preparation of 1-keto-1,2,3,4,5,6-hexahydrochrysene is a critical workflow in the synthesis of D-homosteroids and functionalized polycyclic aromatic hydrocarbons (PAHs). This molecule represents a tetracyclic core where two rings (A and B) are saturated, and the remaining two (C and D) form a naphthalene system.

The most robust synthetic strategy employs a modified Haworth Synthesis followed by a Robinson Annulation . This route is preferred over direct Friedel-Crafts alkylation of chrysene due to the high regioselectivity required to establish the ketone at the C1 position.

Retrosynthetic Logic
  • Target: 1-Keto-1,2,3,4,5,6-hexahydrochrysene (Saturated Ketone).

  • Immediate Precursor: 1,2,3,4,4a,5-Hexahydrochrysen-1-one (Enone).

  • Key Transformation: Robinson Annulation (Base-catalyzed Michael addition + Aldol condensation).

  • Starting Material: 1-Oxo-1,2,3,4-tetrahydrophenanthrene (Tricyclic Ketone).

  • Origin: Naphthalene (via Succinoylation).

Experimental Workflow Visualization

The following diagram outlines the critical pathway from the naphthalene precursor to the final hexahydrochrysene target.

G Naphthalene Naphthalene KetoAcid 4-(1-Naphthyl)-4-oxobutyric Acid Naphthalene->KetoAcid Friedel-Crafts Acylation Succinic Succinic Anhydride + AlCl3 Succinic->KetoAcid ButyricAcid 4-(1-Naphthyl)butyric Acid (Clemmensen Reduction) KetoAcid->ButyricAcid Zn(Hg), HCl TetraPhen 1-Oxo-1,2,3,4- tetrahydrophenanthrene ButyricAcid->TetraPhen Cyclization (PPA or SnCl4) Enone Hexahydrochrysenone (Enone Intermediate) TetraPhen->Enone Robinson Annulation (NaOMe, MeOH) MVK Methyl Vinyl Ketone (MVK) MVK->Enone Target 1-Keto-1,2,3,4,5,6- hexahydrochrysene Enone->Target Cat. Hydrogenation (Pd/C, H2)

Figure 1: Step-wise synthetic pathway from Naphthalene to 1-Keto-1,2,3,4,5,6-hexahydrochrysene.

Detailed Protocols
Phase 1: Preparation of the Tricyclic Precursor

Target: 1-Oxo-1,2,3,4-tetrahydrophenanthrene Mechanism: Friedel-Crafts Acylation


 Reduction 

Cyclodehydration.
  • Succinoylation:

    • React Naphthalene (1.0 eq) with Succinic Anhydride (1.1 eq) in the presence of anhydrous AlCl

      
        (2.2 eq) using nitrobenzene or dichloromethane as solvent at 0°C.
      
    • Critical Control Point: This reaction produces both 1- and 2- isomers. The 1-isomer (desired) is less soluble. Separate by fractional crystallization from acetic acid.

  • Reduction:

    • Subject the purified 4-(1-naphthyl)-4-oxobutyric acid to Clemmensen Reduction (Zn/Hg, conc. HCl, toluene reflux) to yield 4-(1-naphthyl)butyric acid .

  • Cyclization:

    • Heat the butyric acid derivative with Polyphosphoric Acid (PPA) at 120°C for 2 hours.

    • Quench with ice water, extract with ether, and recrystallize.

    • Yield Expectation: 70-80% (Step 3).

Phase 2: Robinson Annulation (Ring A Construction)

Target: 3,4,4a,5-Tetrahydrochrysen-1(2H)-one (The Enone) Reagents: 1-Oxo-1,2,3,4-tetrahydrophenanthrene, Methyl Vinyl Ketone (MVK), Sodium Methoxide.

Protocol:

  • Solution Prep: Dissolve 1-oxo-1,2,3,4-tetrahydrophenanthrene (10 mmol) in absolute methanol (50 mL).

  • Catalyst Addition: Add Sodium Methoxide (0.5 eq) under a nitrogen atmosphere. Cool to 0°C.[1]

  • Michael Addition: Dropwise add Methyl Vinyl Ketone (MVK) (1.5 eq) over 30 minutes. Ensure the temperature does not exceed 5°C to prevent polymerization of MVK.

    • Note: Alternatively, use the Mannich base methiodide (4-diethylamino-2-butanone methiodide) for slower, more controlled release of MVK in situ.

  • Aldol Condensation: Allow the mixture to warm to room temperature, then reflux for 4-6 hours. The solution will darken.

  • Workup: Neutralize with dilute acetic acid. Concentrate under vacuum.[2] Partition between water and ethyl acetate.

  • Purification: Recrystallize from ethanol/benzene.

    • Validation: IR spectrum should show characteristic enone carbonyl stretch (~1660 cm⁻¹).

Phase 3: Catalytic Hydrogenation (Saturation)

Target: 1-Keto-1,2,3,4,5,6-hexahydrochrysene Mechanism: Heterogeneous Catalytic Hydrogenation.

Protocol:

  • Reactor Loading: Charge a hydrogenation flask with the Enone intermediate (from Phase 2, 5 mmol) and ethyl acetate (30 mL).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Evacuate and purge with Hydrogen gas (H

    
    ). Maintain a pressure of 1-2 atm (balloon or low-pressure shaker) at room temperature.
    
  • Monitoring: Monitor via TLC or GC-MS. The reaction is complete when the UV-active enone spot disappears, and the mass corresponds to M+2 (Saturation of the C=C bond).

  • Filtration: Filter through a Celite pad to remove the catalyst. Caution: Spent Pd/C is pyrophoric.

  • Isolation: Evaporate solvent to yield the crude saturated ketone. Recrystallize from methanol.

Data Summary & Critical Control Points
ParameterSpecification / ConditionReason for Control
Isomer Purity (Phase 1) >98% 1-isomerThe 2-isomer leads to anthracene derivatives, not chrysene.
MVK Addition Rate < 1 mL/min at 0°CRapid addition causes MVK polymerization, lowering yield.
PPA Viscosity Stirrable at 100°CPoor mixing in cyclization leads to charring and low yield.
Atmosphere Nitrogen / ArgonPrecursors are susceptible to oxidation at benzylic positions.
Validation & Characterization

To certify the synthesized material, the following analytical signatures must be verified:

  • Melting Point: 1,2,3,4,5,6-Hexahydrochrysen-1-one typically melts between 145°C - 148°C (Lit. value check required for specific isomer).

  • 1H NMR (CDCl3, 400 MHz):

    • Multiplets at

      
       1.8 - 2.8 ppm (Saturated Ring A/B protons).
      
    • Aromatic signals at

      
       7.4 - 8.0 ppm (Naphthalene core, 6 protons).
      
    • Absence of vinylic proton signal (confirming saturation of the enone).

  • Mass Spectrometry (EI): Molecular ion peak

    
     at m/z 246.3  (Calculated for C
    
    
    
    H
    
    
    O).
References
  • Bachmann, W. E., & Struve, W. S. (1943). The Synthesis of Derivatives of Chrysene. Journal of the American Chemical Society, 65(6), 1048–1052. Link

  • Wilds, A. L., & Shunk, C. H. (1943). The Preparation of Derivatives of Chrysene. Journal of the American Chemical Society, 65(3), 469–475. Link

  • Cornforth, J. W., & Robinson, R. (1949). The Robinson Annulation Reaction. Journal of the Chemical Society, 1855-1865. Link

  • PubChem Compound Summary. (2023). 1,2,3,4,5,6-Hexahydrochrysene (CID 12424769).[3] National Center for Biotechnology Information. Link

Sources

Application

Application Note: Solid-Phase Microextraction (SPME) for the Ultrasensitive Determination of Hexahydrochrysene in Aqueous Matrices

Abstract & Introduction Hexahydrochrysene (C₁₈H₁₈) is a polycyclic aromatic hydrocarbon (PAH) of significant environmental interest due to its persistence and potential toxicity.[1] As a member of the broader chrysene fa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Hexahydrochrysene (C₁₈H₁₈) is a polycyclic aromatic hydrocarbon (PAH) of significant environmental interest due to its persistence and potential toxicity.[1] As a member of the broader chrysene family, its presence in water bodies, even at trace levels, necessitates sensitive and reliable analytical methods for monitoring and risk assessment. Traditional liquid-liquid extraction methods for PAHs are often labor-intensive, require large volumes of organic solvents, and are prone to analyte loss.[2]

Solid-phase microextraction (SPME) offers a superior alternative, functioning as a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step.[3][4] This application note provides a comprehensive, field-proven protocol for the extraction and quantification of hexahydrochrysene from water samples using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the scientific rationale behind parameter selection, method validation, and provide a step-by-step workflow for immediate implementation in an analytical laboratory setting.

The Scientific Principle: Equilibrium-Driven Microextraction

SPME operates on the principle of partitioning. An SPME fiber, coated with a specific polymeric stationary phase, is exposed to the sample. The analytes in the sample matrix (water) partition between the matrix and the fiber coating until an equilibrium is reached.[4] The amount of analyte extracted by the fiber is proportional to its concentration in the sample.

For hexahydrochrysene, a large, nonpolar molecule with a high octanol-water partition coefficient (XLogP3 ≈ 4.7), a nonpolar fiber coating is essential for effective extraction.[5] The process is governed by the distribution coefficient (Kfs) of the analyte between the fiber coating and the sample matrix. Our objective in method development is to manipulate the experimental conditions to maximize this coefficient.

Causality of Experimental Choices: Method Optimization

The success of any SPME method hinges on the careful optimization of several key parameters. The choices outlined below are grounded in the physicochemical properties of hexahydrochrysene and established principles for PAH analysis.

SPME Fiber Selection: The Key to Selectivity

The choice of fiber coating is the most critical parameter in an SPME method.[6]

  • Analyte Properties: Hexahydrochrysene is a nonpolar, semi-volatile compound with a molecular weight of 234.3 g/mol .[5]

  • Fiber Chemistry: A nonpolar polydimethylsiloxane (PDMS) coating is a suitable choice for extracting nonpolar analytes. However, for enhanced recovery of multi-ringed PAHs, a mixed-phase fiber such as Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) is superior. The DVB particles provide a porous structure and sites for π-π stacking interactions with the aromatic rings of hexahydrochrysene, significantly increasing the extraction efficiency compared to PDMS alone.[7]

Extraction Mode: Direct Immersion (DI-SPME)

SPME can be performed in two primary modes: direct immersion (DI) or headspace (HS).

  • DI-SPME: The fiber is placed directly into the aqueous sample. This is ideal for analytes with low volatility and high molecular weight, such as hexahydrochrysene.

  • HS-SPME: The fiber is exposed to the vapor phase above the sample. This is more suitable for volatile organic compounds.

For hexahydrochrysene, DI-SPME ensures maximum contact between the fiber and the analyte, leading to higher extraction efficiency.[8]

Optimizing the Extraction Environment

To drive the equilibrium toward the fiber, the following conditions must be optimized:

  • Agitation: A static sample leads to the depletion of the analyte in the area immediately surrounding the fiber (the "boundary layer"). Continuous agitation of the sample with a magnetic stir bar is crucial to refresh the sample at the fiber's surface, accelerating mass transfer and reducing the time required to reach equilibrium.[9] An agitation speed of 720 rpm is a robust starting point.[10]

  • Salting-Out Effect: Hexahydrochrysene has very low solubility in water.[1] By increasing the ionic strength of the sample through the addition of a salt (e.g., NaCl or Na₂SO₄), the solubility of the nonpolar analyte is further decreased. This "salting-out" effect enhances the partitioning of hexahydrochrysene out of the aqueous phase and onto the fiber coating, thereby increasing recovery.[11] The addition of sodium monochloroacetate has also been shown to significantly improve extraction yields for PAHs.[12]

  • Temperature and Time: Increasing the sample temperature can increase the diffusion rate of the analyte, but it can also decrease the partition coefficient. For semi-volatile compounds like PAHs, a moderately elevated temperature (e.g., 65°C) often represents the best compromise, accelerating equilibrium without significantly compromising extraction efficiency.[10] An extraction time of 60 minutes is typically sufficient to ensure equilibrium is reached under these conditions.[10]

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to data generation.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Aqueous Sample Collection (10 mL vial) Spike 2. Spike Internal Standard Sample->Spike Salt 3. Add Salt (e.g., NaCl) Spike->Salt Extract 5. Direct Immersion Extraction (60 min, 65°C, 720 rpm) Salt->Extract Condition 4. Condition SPME Fiber (in GC inlet) Condition->Extract Desorb 6. Thermal Desorption (5 min, 270°C) Extract->Desorb Analyze 7. GC-MS Analysis (SIM Mode) Desorb->Analyze Quant 8. Quantitation Analyze->Quant Report 9. Report Results Quant->Report

Sources

Method

Strategic Assignment of Diastereotopic Methylene Protons in Hexahydrochrysene using 1H NMR Spectroscopy

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The structural elucidation of complex polycyclic aromatic hydrocarbons (PAHs) and their saturated derivatives is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The structural elucidation of complex polycyclic aromatic hydrocarbons (PAHs) and their saturated derivatives is a cornerstone of materials science and pharmaceutical development. Hexahydrochrysene, a partially saturated derivative of chrysene, presents a significant challenge for nuclear magnetic resonance (NMR) analysis due to its rigid, non-planar, and chiral structure. This application note provides a comprehensive guide to the unambiguous assignment of the methylene protons in hexahydrochrysene. We delve into the theoretical underpinnings of diastereotopicity and anisotropic effects, present a robust experimental protocol utilizing both 1D and 2D NMR techniques, and outline a systematic workflow for spectral interpretation. This guide is designed to equip researchers with the expertise to navigate the complexities of assigning proton signals in sterically crowded and conformationally constrained molecules.

Introduction: The Challenge of Stereochemical Complexity

Hexahydrochrysene is a chiral molecule whose rigid framework locks the saturated six-membered ring into a specific conformation. This structural constraint has profound implications for its ¹H NMR spectrum. The protons of each methylene (-CH₂-) group within the saturated portion of the molecule become chemically non-equivalent.[1] This phenomenon, known as diastereotopicity, arises because there is no plane of symmetry that can interchange the two protons on a given methylene carbon.[1][2] Consequently, these protons are in distinct magnetic environments, leading to separate NMR signals, each with its own chemical shift and coupling pattern.

The primary challenges in assigning these methylene protons are:

  • Signal Overlap: The aliphatic region of the spectrum can become crowded with multiple complex multiplets.

  • Anisotropic Effects: The powerful magnetic anisotropy of the chrysene aromatic system induces significant, and often unpredictable, upfield or downfield shifts on the nearby methylene protons, depending on their spatial orientation relative to the aromatic rings.[3]

  • Complex Coupling: Each diastereotopic proton exhibits not only geminal coupling to its partner on the same carbon but also distinct vicinal couplings to neighboring protons, resulting in highly complex splitting patterns (e.g., doublets of doublets of doublets).

A systematic approach combining high-field NMR with multi-dimensional correlation experiments is therefore not just beneficial, but essential for a conclusive assignment.

Theoretical Framework: Understanding the Origins of Spectral Complexity

A robust assignment strategy is built upon a solid understanding of the physical phenomena that govern the NMR spectrum.

Diastereotopicity in Chiral Molecules

In an achiral environment, the two protons of a CH₂ group are chemically equivalent if they can be interchanged by a plane of symmetry or an axis of rotation. In a chiral molecule like hexahydrochrysene, such symmetry elements are absent. Replacing one of the methylene protons (e.g., Hₐ) with a different group (e.g., Deuterium) would create a diastereomer relative to the molecule where the other proton (Hₑ) is replaced. Protons with such a relationship are termed diastereotopic.[1]

Key consequences of diastereotopicity are:

  • Distinct Chemical Shifts (δ): Hₐ and Hₑ will have different resonance frequencies. The difference (Δδ) can be small or large, depending on the degree of asymmetry in their environments.[4]

  • Geminal Coupling (²JHH): Hₐ and Hₑ will split each other's signals. This two-bond coupling is typically in the range of 12-18 Hz for protons on an sp³ carbon.[5]

Anisotropy and Conformational Effects

The delocalized π-electrons of the chrysene moiety generate a powerful local magnetic field when the molecule is placed in the external magnetic field of the NMR spectrometer.[3] Protons located in the shielding cone (above or below the plane of the aromatic rings) will be shifted upfield (lower δ), while those in the deshielding zone (in the plane of the rings) will be shifted downfield (higher δ).

In hexahydrochrysene, the saturated ring adopts a conformation (likely a distorted chair or half-chair) that places the axial and equatorial methylene protons in fixed and different orientations relative to the aromatic system. This conformational rigidity magnifies the anisotropic effect, making it a dominant factor in determining their chemical shifts.

The Karplus Relationship and Vicinal Coupling (³JHH)

Three-bond (vicinal) coupling constants are invaluable for stereochemical assignments. Their magnitude is dependent on the dihedral angle (Φ) between the coupled protons, as described by the Karplus relationship.[6] For a saturated six-membered ring in a chair conformation:

  • Axial-Axial Coupling (Φ ≈ 180°): Large coupling, typically ³Jax-ax = 8–13 Hz.

  • Axial-Equatorial Coupling (Φ ≈ 60°): Small coupling, typically ³Jax-eq = 2–5 Hz.

  • Equatorial-Equatorial Coupling (Φ ≈ 60°): Small coupling, typically ³Jeq-eq = 2–5 Hz.

By carefully measuring these coupling constants, one can deduce the relative orientation of protons and thus the conformation of the ring system.[7]

Experimental Design and Protocols

Acquiring high-quality, high-resolution data is the foundation of a successful structural elucidation. The following protocols are designed to provide the necessary detail for unambiguous assignment.

Sample Preparation Protocol

Rationale: The choice of solvent and sample concentration is critical. Deuterated chloroform (CDCl₃) is a standard, relatively inert solvent. However, aromatic solvents like benzene-d₆ can be used to induce shifts (Aromatic Solvent-Induced Shifts, or ASIS) that can help to resolve overlapping signals by forming weak π-stacked complexes with the solute.[8][9]

Step-by-Step Protocol:

  • Weighing: Accurately weigh 5-10 mg of hexahydrochrysene into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃, 99.8%+ D).

  • Internal Standard: Add a small amount (e.g., 1 μL of a dilute solution) of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[3] Note: High-purity solvents often contain residual peaks that can also be used for referencing.[10]

  • Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Quality Check: Ensure the solution is clear and free of any particulate matter.

NMR Data Acquisition Protocol

Rationale: A high-field spectrometer (≥400 MHz) is essential to maximize chemical shift dispersion and simplify the analysis of complex multiplets. A suite of 2D experiments is required to establish connectivity through bonds and through space.

Acquisition Parameters (Example on a 500 MHz Spectrometer):

Experiment Purpose Key Parameters
¹H (1D) Initial survey, integration, multiplicity analysis.Pulse Program: zg30; Acquisition Time: ~4 s; Relaxation Delay: 2 s; Scans: 16-64
COSY Identifies proton-proton couplings (spin systems).Pulse Program: cosygpqf; Spectral Width: 10-12 ppm in F1/F2; Scans: 8-16 per increment
HSQC Correlates protons to their directly attached carbons.Pulse Program: hsqcedetgpsisp2.3; ¹³C Spectral Width: 0-160 ppm; ¹JCH: 145 Hz
HMBC Identifies long-range (2-3 bond) H-C correlations.Pulse Program: hmbcgpndqf; Long-range coupling delay: Optimized for 8 Hz
NOESY Identifies protons that are close in space (<5 Å).Pulse Program: noesygpph; Mixing Time: 500-800 ms

Systematic Workflow for Spectral Assignment

A logical, step-by-step approach prevents errors and ensures all available data is leveraged for a confident assignment.

G cluster_prep Data Acquisition cluster_analysis Data Analysis & Assignment A 1. Prepare Sample (CDCl₃, TMS) B 2. Acquire 1D ¹H Spectrum (Integration & Multiplicity) A->B C 3. Acquire 2D Spectra (COSY, HSQC, HMBC, NOESY) B->C D 4. Define Spin Systems (COSY) C->D E 5. Correlate ¹H to ¹³C (HSQC) D->E F 6. Link Spin Systems (HMBC) E->F G 7. Confirm Spatial Proximity & Stereochemistry (NOESY) F->G H 8. Final Peak Assignment Table G->H G cluster_molecule Methylene Group at C1 cluster_env Asymmetric Molecular Environment C1 C1 H_ax Hax C1->H_ax H_eq Heq C1->H_eq Aromatic Aromatic Rings H_ax->Aromatic Unique Spatial Relationship H_eq->Aromatic Different Spatial Relationship Aliphatic Saturated Ring

Figure 3. Diastereotopicity of methylene protons in hexahydrochrysene.

Conclusion

The successful assignment of the methylene protons in hexahydrochrysene is a non-trivial task that demands a meticulous and multi-faceted approach. The inherent diastereotopicity, coupled with strong anisotropic effects from the aromatic moiety, creates a complex and often overlapping ¹H NMR spectrum. By combining high-field instrumentation with a strategic application of 2D NMR experiments—particularly COSY, HSQC, and NOESY—researchers can systematically unravel the spectral complexity. The protocols and workflow detailed in this note provide a self-validating system for achieving unambiguous assignments, enabling deeper insights into the structure, conformation, and properties of complex saturated PAHs.

References

  • Gheorghiu, M. D., & Chira, I. (2021). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie, 66(2), 133-143. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectroscopic data for compounds 1-6. [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • University of Calgary. (n.d.). Stereochemistry: Homotopic, Enantiotopic, Diastereotopic. [Link]

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Kim, T., et al. (2024). Improving the Electroluminescence Properties of New Chrysene Derivatives with High Color Purity for Deep-Blue OLEDs. Polymers, 16(8), 1111. [Link]

  • Li, Y., et al. (2018). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. Materials, 11(3), 469. [Link]

  • Aramendía, M. A., et al. (1985). "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education, 62(3), 281. [Link]

  • Reich, H. J. (n.d.). Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

  • University of Rochester. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. [Link]

  • ResearchGate. (2022). High-Resolution NMR Spectra of Polycyclic Hydrocarbons. [Link]

  • ResearchGate. (2018). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. [Link]

  • Williamson, M. P., & Asakura, T. (1993). The application of 1H NMR chemical shift calculations to diastereotopic groups in proteins. Journal of Magnetic Resonance, Series B, 101(1), 63-71. [Link]

  • Navarrete-Vázquez, G., et al. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams with Various Substitution Patterns. Synlett, 31(04), 415-420. [Link]

  • ResearchGate. (n.d.). Methylene (CH 2 ) selective 1 H, 13 C DEPT-HSQC NMR spectrum of SPE-DOM... [Link]

  • Wang, Y., et al. (2022). Contemporary Research Progress on the Detection of Polycyclic Aromatic Hydrocarbons. International Journal of Molecular Sciences, 23(5), 2533. [Link]

  • Michigan State University. (n.d.). Proton NMR Table. [Link]

  • National Center for Biotechnology Information. (n.d.). Chrysene. PubChem Compound Database. [Link]

  • Kleinpeter, E., et al. (2006). Application of 1 J(C,H) coupling constants in conformational analysis. Magnetic Resonance in Chemistry, 44(8), 780-786. [Link]

  • National Institute of Standards and Technology. (2015). Direct Measurement of Trace Polycyclic Aromatic Hydrocarbons in Diesel Fuel with 1H and 13C NMR Spectroscopy. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(6), 1407-1411. [Link]

  • Agilent Technologies, Inc. (2023). Determination of 14 Polycyclic Aromatic Hydrocarbon Compounds in Edible Oil. [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Reich, H. J. (n.d.). Vicinal Proton-Proton Coupling 3JHH. Organic Chemistry Data. [Link]

Sources

Application

Application Note: Structural Elucidation and GC-MS Fragmentation Protocols for Hexahydrochrysene Derivatives

Executive Summary This technical guide details the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1,2,3,4,5,6-hexahydrochrysene and its alkylated derivatives. Unlike fully aromatic polycyclic aromatic hydrocarb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1,2,3,4,5,6-hexahydrochrysene and its alkylated derivatives. Unlike fully aromatic polycyclic aromatic hydrocarbons (PAHs) like chrysene, hexahydrochrysene contains a mixed topology of aromatic and aliphatic rings. This saturation introduces specific fragmentation pathways—primarily dehydrogenative aromatization and retro-Diels-Alder (RDA) cleavages —that are absent in their fully aromatic counterparts.

This protocol provides a self-validating workflow for distinguishing hexahydrochrysene derivatives from isobaric interferences (e.g., hydro-triphenylenes) and establishes critical system suitability criteria based on ion source temperature kinetics.

Introduction: The Hydro-Aromatic Challenge

Hexahydrochrysene (


, MW 234.34 Da) represents a class of "Hydro-PAHs" often found as intermediates in the synthesis of optoelectronic materials or as metabolites in the degradation of fossil fuels.

From a mass spectrometry perspective, these compounds exist in a "metastable" state between aliphatic fragility and aromatic stability. In Electron Ionization (EI), the molecular ion (


) is prominent, but the excess internal energy drives the molecule toward its thermodynamic sink: the fully aromatic chrysene  (

228).

Understanding this Aromatization Drive is critical. If the ion source temperature is too high, thermal dehydrogenation occurs before ionization, skewing quantitative results. If too low, sensitivity for the molecular ion drops. This guide balances these factors.

Experimental Protocol

Sample Preparation
  • Matrix: Toluene or Dichloromethane (HPLC Grade).

  • Concentration: 10

    
    g/mL (10 ppm) for full scan structural elucidation; 100 ng/mL for SIM quantitation.
    
  • Derivatization: Generally not required for the core skeleton. However, hydroxylated metabolites (if present) require TMS-derivatization (BSTFA + 1% TMCS, 60°C for 30 min).

GC-MS Instrumentation Parameters

This protocol is optimized for an Agilent 7890/5977 system but is transferable to any single quadrupole or Q-TOF system.

ParameterSettingRationale
Column DB-5ms UI (30m

0.25mm

0.25

m)
Low bleed, high thermal stability for PAHs.
Inlet Temp 280°CEnsures rapid volatilization of high boiling derivatives.
Injection 1

L, Splitless (Purge 50 mL/min @ 1.0 min)
Maximizes sensitivity; purge prevents tailing.
Carrier Gas Helium, Constant Flow 1.2 mL/minMaintains chromatographic resolution during temp ramp.
Oven Program 80°C (1 min)

20°C/min

200°C

5°C/min

300°C (5 min)
Slow ramp (5°C/min) critical to separate isomers.
Transfer Line 300°CPrevents condensation of high MW species.
Source Temp 230°C (Critical Control Point)High contrast rule: >250°C causes thermal aromatization.
Ionization EI, 70 eVStandard library matching energy.
Mass Range

50 – 450
Captures low mass fragments and molecular ions.
The "Self-Validating" System Check

Before running samples, inject a standard of 1,2,3,4-tetrahydronaphthalene (Tetralin) .

  • Pass Criteria: The ratio of

    
     132 (
    
    
    
    ) to
    
    
    128 (Naphthalene, aromatized) must be
    
    
    .
  • Fail Criteria: High abundance of

    
     128 indicates the source is thermally degrading hydro-aromatics. Action:  Lower source temp or clean the liner.
    

Workflow Visualization

The following diagram outlines the analytical decision tree, ensuring data integrity from extraction to spectral interpretation.

AnalyticalWorkflow Start Sample Extraction (Toluene/DCM) SystemCheck System Suitability (Tetralin Injection) Start->SystemCheck Decision Is Dehydrogenation < 20%? SystemCheck->Decision RunSample Inject Hexahydrochrysene Sample Decision->RunSample Yes (Pass) Adjust Lower Source Temp Clean Liner Decision->Adjust No (Fail) DataAcq Data Acquisition (Full Scan 50-450 m/z) RunSample->DataAcq Adjust->SystemCheck Analysis Fragment Analysis (Check M+ vs [M-6H]+) DataAcq->Analysis

Figure 1: Analytical workflow with integrated system suitability check to prevent thermal artifacts.

Results & Discussion: Fragmentation Mechanisms

The Molecular Ion and Aromatization Series

The mass spectrum of 1,2,3,4,5,6-hexahydrochrysene is dominated by the molecular ion


 234 (

)
. However, the most diagnostic feature is the "staircase" of dehydrogenation.
  • 
     (
    
    
    
    234):
    The parent ion.
  • 
     (
    
    
    
    232):
    Loss of
    
    
    to form a double bond in the saturated ring.
  • 
     (
    
    
    
    230):
    Further unsaturation.
  • 
     (
    
    
    
    228):
    Formation of the fully aromatic Chrysene ion.

Diagnostic Ratio: In a well-tuned system (Source 230°C), the base peak should be


 234 or a major fragment, not 

228. If

228 is the base peak, thermal degradation is occurring.
Retro-Diels-Alder (RDA) Fragmentation

Unlike planar PAHs, the saturated rings in hexahydrochrysene can undergo RDA-type cleavages.

  • Mechanism: The cyclohexene-like ring opens and expels a neutral ethylene molecule (

    
    , 28 Da).
    
  • Diagnostic Peak:

    
     206  (
    
    
    
    ). This is crucial for distinguishing hexahydrochrysene from isomers that cannot undergo RDA (e.g., fully substituted benzenes).
Alkyl-Substituted Derivatives

For methyl- or ethyl-substituted hexahydrochrysenes, the fragmentation shifts to benzylic cleavages.

  • Methyl-Hexahydrochrysene (

    
    ): 
    
    • Dominant loss:

      
        (
      
      
      
      233). The loss of the methyl group restores the stability of the secondary carbocation or aromatizes the ring.
  • Ethyl-Hexahydrochrysene (

    
    ): 
    
    • Dominant loss:

      
        (
      
      
      
      233). Loss of the ethyl group is favored over the loss of a methyl (
      
      
      ) due to the stability of the leaving radical.

Mechanistic Pathway Diagram

The following diagram illustrates the competition between aromatization and fragmentation.

FragmentationPathway Parent Hexahydrochrysene (m/z 234, M+) Inter1 Dihydro-Intermediate (m/z 232) Parent->Inter1 -2H RDA_Product RDA Fragment (m/z 206) [M - C2H4] Parent->RDA_Product -28 Da (Ethylene) Retro-Diels-Alder Inter2 Tetrahydro-Intermediate (m/z 230) Inter1->Inter2 -2H Chrysene Chrysene Ion (m/z 228) [Aromatization Sink] Inter2->Chrysene -2H (Stable)

Figure 2: Competing fragmentation pathways: Stepwise dehydrogenation vs. Retro-Diels-Alder cleavage.

Summary of Diagnostic Ions

Compound ClassMolecular Ion (

)
Base Peak (Typical)Key Diagnostic FragmentsMechanism
Hexahydrochrysene 234234 or 206206 (

), 228 (

)
RDA / Aromatization
Methyl-Derivative 248233233 (

), 218 (

)
Benzylic Cleavage
Ethyl-Derivative 262233233 (

)
Alkyl Loss
Chrysene (Reference) 228228226 (

), 114 (

)
High Stability

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1,2,3,4,5,6-Hexahydrochrysene. National Institute of Standards and Technology. [Link]

  • Agilent Technologies. (2019).[1] Optimized GC/MS Analysis for PAHs in Challenging Matrices. Application Note 5994-0656EN. [Link]

  • Waters Corporation. (2020). Fast GC-MS/MS Analysis of Polyaromatic Hydrocarbons. Application Note. [Link]

  • PubChem. (2024). 1,2,3,4,5,6-Hexahydrochrysene Compound Summary. National Library of Medicine. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for Polycyclic Hydrocarbons

Topic: Improving solubility of 1,2,3,4,5,6-hexahydrochrysene (HHC) in Acetonitrile (MeCN) Ticket ID: HHC-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary You are encountering so...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving solubility of 1,2,3,4,5,6-hexahydrochrysene (HHC) in Acetonitrile (MeCN) Ticket ID: HHC-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are encountering solubility limits because 1,2,3,4,5,6-hexahydrochrysene (HHC) possesses a high lipophilicity (LogP


 5.7–5.[1]9) and a rigid crystalline lattice that resists solvation by polar aprotic solvents like acetonitrile.[1] While the aromatic core of HHC allows for some 

-

interaction, the saturated "hexahydro" ring system imparts significant aliphatic character, rendering it thermodynamically incompatible with pure acetonitrile at high concentrations.[1]

This guide provides a tiered troubleshooting approach, moving from standard thermodynamic adjustments to advanced co-solvent engineering.

Module 1: The Solubility Protocol (Standard & Advanced)

Q: Why won't HHC dissolve directly in acetonitrile even with sonication?

A: Sonication addresses kinetic solubility (breaking up aggregates) but cannot overcome thermodynamic limits. Acetonitrile (MeCN) has a dipole moment of ~3.9 D and a polarity index of 5.8. HHC is a non-polar hydrocarbon.[1] The energy required to break the HHC crystal lattice is higher than the energy released by the solvation of HHC molecules by MeCN. You are fighting the "General Solubility Equation."

The "Bridge Solvent" Protocol (Recommended)

To achieve stable concentrations >0.1 mg/mL, you must use a "Bridge Solvent"—a solvent that has high solubility for HHC and is also miscible with MeCN.

Reagents:

  • Primary Solvent (Bridge): Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Target Solvent: HPLC-grade Acetonitrile (MeCN).[1]

Step-by-Step Workflow:

  • Weighing: Weigh the target mass of solid HHC into a glass vial (Do not use plastic; PAHs can sorb to polymers).

  • Primary Dissolution: Add the minimum volume of DCM or THF required to fully dissolve the solid.

    • Why? DCM disrupts the Van der Waals forces holding the HHC lattice together effectively due to its low polarity index (3.1) and high solvation power for PAHs.[1]

  • Dilution: Slowly add MeCN to the vial while vortexing.

    • Target Ratio: Aim for a final composition of 5-10% DCM in MeCN .

  • Thermal Equilibration: If slight turbidity occurs, heat the solution to 40°C in a water bath, then allow it to cool slowly to room temperature.

  • Filtration: Filter through a 0.2 µm PTFE filter (hydrophobic) to remove micro-particulates.[1]

Data: Solvent Compatibility Table

SolventPolarity Index (

)
HHC Solubility PotentialUV Cutoff (nm)Role
Acetonitrile 5.8Low190Bulk Solvent
Dichloromethane 3.1High 233Bridge Solvent (Best for Solubility)
Tetrahydrofuran 4.0High 212Bridge Solvent (Good, check for peroxides)
Methanol 5.1Very Low205Avoid (Proticity reduces PAH solubility)

Module 2: Visualization of the Solubility Logic

The following decision tree illustrates the workflow for determining the correct solubilization strategy based on your concentration requirements.

SolubilityWorkflow Start Start: Solid HHC (1,2,3,4,5,6-hexahydrochrysene) CheckConc Required Concentration? Start->CheckConc LowConc < 0.05 mg/mL (Trace Analysis) CheckConc->LowConc HighConc > 0.1 mg/mL (Prep/Stock Solution) CheckConc->HighConc DirectMethod Direct MeCN Addition + Heat (50°C) + Sonication LowConc->DirectMethod BridgeMethod Co-Solvent Strategy HighConc->BridgeMethod FinalCheck Check for Precipitate (Tyndall Effect) DirectMethod->FinalCheck SelectBridge Select Bridge Solvent: DCM (Preferred) or THF BridgeMethod->SelectBridge MixStep Dissolve in Bridge Solvent then dilute with MeCN SelectBridge->MixStep MixStep->FinalCheck

Figure 1: Decision matrix for solubilizing HHC based on target concentration. High concentrations require the "Bridge Solvent" technique to overcome lattice energy.

Module 3: HPLC/LC-MS Troubleshooting

Q: I dissolved HHC in DCM/MeCN, but my peaks are splitting or broadening. Why?

A: This is the "Strong Solvent Effect."[1] If you inject a sample dissolved in 100% DCM or a high % of DCM into a reverse-phase column equilibrated with a weaker mobile phase (e.g., 80% MeCN : 20% Water), the HHC travels with the "plug" of strong solvent (DCM) faster than it interacts with the stationary phase.

The Fix:

  • Reduce Injection Volume: Lower injection volume to < 5 µL.

  • Match the Mobile Phase: Ensure your sample solvent composition matches the initial gradient conditions as closely as possible.[1]

  • Pre-Column Dilution: If using an autosampler, program a "sandwich injection" where the sample plug is bracketed by weak solvent (water/MeCN) to induce "focusing" at the head of the column.

Q: The sample precipitates inside the HPLC tubing.

A: This occurs when the "Bridge Solvent" is diluted too rapidly by the mobile phase.

  • Solution: Increase the column temperature to 40–50°C .

  • Mechanism: Solubility of PAHs in MeCN is endothermic; higher temperature significantly increases saturation limits and lowers mobile phase viscosity, preventing precipitation shock.[1]

PrecipitationRisk Injector Injector (Sample in DCM/MeCN) MixingPoint Mobile Phase Mixing Point (High Water Content?) Injector->MixingPoint Transport Precipitation PRECIPITATION RISK (Hydrophobic Collapse) MixingPoint->Precipitation If Solvent Strength drops too fast ColumnHead Column Head (Stable Binding) MixingPoint->ColumnHead If Gradient starts High Organic (>80%)

Figure 2: The mechanism of "Hydrophobic Collapse." To avoid precipitation, the starting mobile phase gradient must contain sufficient organic modifier (>70-80% MeCN) to keep HHC solubilized.

Module 4: Stability & Storage FAQs

Q: Is HHC light sensitive?

A: Yes. Like its parent molecule Chrysene, 1,2,3,4,5,6-hexahydrochrysene is susceptible to photo-oxidation, forming quinones or endoperoxides upon exposure to UV/VIS light in solution.[1]

  • Protocol: Store all solutions in amber glass vials .

  • Storage: Keep at 4°C. Do not freeze if using high concentrations, as this may induce irreversible precipitation (crashing out).[1]

Q: Can I use Acetone instead of DCM?

A: Acetone is a viable alternative but has a high UV cutoff (330 nm), which interferes with the fluorescence or UV detection of HHC (which typically absorbs in the 250–300 nm range). DCM is preferred for UV transparency.[1]

References

  • Wise, S. A., & Sander, L. C. (1993). Factors affecting the reversed-phase liquid chromatographic separation of polycyclic aromatic hydrocarbon isomers.[1] Journal of Chromatography A.

  • PubChem. 1,2,3,4,5,6-Hexahydrochrysene (Compound).[1][2][3] National Library of Medicine.[1]

  • Rimmer, C. A., et al. (2005). Solubility of Polycyclic Aromatic Hydrocarbons in Pressurized Hot Water.[1] Journal of Chemical & Engineering Data.[1]

  • Agilent Technologies. Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water.[1] Application Note.

  • Waters Corporation. How do I decrease retention of a very hydrophobic compound on a reverse-phase column? Knowledge Base.[1][2]

Sources

Optimization

Technical Support Center: Troubleshooting PAH Recovery

This guide serves as a specialized technical support resource for researchers encountering low recovery rates during Polycyclic Aromatic Hydrocarbon (PAH) extraction. It moves beyond generic advice to address the specifi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering low recovery rates during Polycyclic Aromatic Hydrocarbon (PAH) extraction. It moves beyond generic advice to address the specific physicochemical dichotomies of PAHs—where Low Molecular Weight (LMW) compounds are lost to volatility, and High Molecular Weight (HMW) compounds are lost to adsorption.

The Core Challenge: The Volatility-Adsorption Paradox

PAH analysis is uniquely difficult because the analyte class behaves as two distinct groups with opposing failure modes. A protocol optimized to save Naphthalene (volatile) often fails to extract Benzo[g,h,i]perylene (highly hydrophobic/adsorptive).

  • LMW PAHs (2-3 rings): Naphthalene, Acenaphthylene. Primary Failure Mode: Volatilization during concentration (Nitrogen blowdown/Rotary evaporation).

  • HMW PAHs (5-6+ rings): Benzo[a]pyrene, Indeno[1,2,3-cd]pyrene. Primary Failure Mode: Adsorption to glassware, tubing, and particulate matter; incomplete extraction from the matrix.

Diagnostic Workflow

Before altering your method, use this logic tree to isolate the source of the loss.

PAH_Diagnostic Start ISSUE: Low PAH Recovery Split Which compounds are low? Start->Split LMW LMW Only (Naphthalene, Acenaphthene) Split->LMW HMW HMW Only (Benzo[a]pyrene, etc.) Split->HMW All All Compounds Low Split->All Evap Critical Control Point: Concentration Step LMW->Evap Adsorb Critical Control Point: Surface Adsorption HMW->Adsorb Matrix Critical Control Point: Matrix/Extraction Efficiency All->Matrix Action1 Reduce N2 flow Stop at 1-5 mL (Do NOT go to dryness) Check Water Bath Temp (<40°C) Evap->Action1 Action2 Switch to Silanized Glassware Rinse containers with solvent Increase Extraction Temp (PLE) Adsorb->Action2 Action3 Check Moisture Content (Dry w/ Na2SO4) Verify Solvent Polarity (e.g., Acetone:Hexane) Matrix->Action3

Figure 1: Diagnostic Logic Tree for isolating PAH recovery failures based on molecular weight distribution.

Critical Control Points & Protocols

Phase 1: Sample Preparation (The Moisture Trap)

The Issue: Water creates a barrier around soil/sediment particles, preventing non-polar solvents (Hexane, DCM) from penetrating the pores. The Fix: Chemical Drying.

  • Protocol: Mix the sample with anhydrous Sodium Sulfate (

    
    ) or Diatomaceous Earth until it flows like free sand.
    
    • Caution: Do not use Magnesium Sulfate (

      
      ) if analyzing by GC, as it can be exothermic and cause local heating/loss of volatiles.
      
  • Validation: If your extraction solvent is immiscible with water (e.g., Hexane) and you see a distinct water layer or emulsion in the collection flask, your drying step failed.

Phase 2: Extraction (Solvent & Energy)

The Issue: HMW PAHs are sequestered deep within the carbon matrix (soot/black carbon) and require high energy to desorb. Solvent Selection Guide:

Solvent SystemPolarityBest ForRisk Factor
Dichloromethane (DCM) ModerateGeneral Purpose (EPA 8270)Low boiling point (39.6°C) – high risk of LMW loss during concentration.
Acetone:Hexane (1:1) MixedQuEChERS / SoilAcetone breaks water film; Hexane extracts PAHs.[1] Balanced approach.
Toluene LowSoot/High Carbon MatricesHigh boiling point (110°C) makes it hard to evaporate; excellent for HMW PAHs.

Advanced Protocol: Pressurized Liquid Extraction (PLE/ASE)

  • Parameter: Temperature.

  • Insight: Increasing temperature decreases solvent viscosity and surface tension, allowing better pore penetration.

  • Recommendation: Run extraction at 100°C - 150°C .

    • Note: While temperatures up to 200°C extract HMW PAHs best, they may extract unwanted matrix interferences (humic acids), requiring extensive cleanup later [1].

Phase 3: Concentration (The "Killer" Step)

The Issue: This is where 90% of Naphthalene losses occur. Nitrogen blowdown lowers the vapor pressure above the liquid, encouraging evaporation.[2][3] If the solvent goes to dryness, LMW PAHs sublime or co-evaporate instantly. The Fix: The "Keeper" Technique & Endpoint Management.

  • Never evaporate to dryness. Always stop when the volume reaches 1.0 – 5.0 mL [2].

  • Keeper Solvent: Add a high-boiling solvent (e.g., Isooctane or Toluene) before evaporation. This ensures that even if the primary solvent (DCM/Acetone) evaporates, the PAHs remain in the liquid keeper, preventing sublimation.

  • Hardware: Ensure the water bath is <40°C . Higher temperatures exponentially increase Naphthalene loss [2].

Phase 4: Glassware & Adsorption

The Issue: HMW PAHs (5+ rings) are extremely hydrophobic (


) and will adsorb to the silanol groups on untreated glass surfaces.
The Fix: 
  • Avoid Plastic: Never use polypropylene (plastic) tubes for storage; PAHs adsorb rapidly to plastics [3].

  • Silanization: Use silanized glassware for all transfer steps.

  • The "Rinse-Back" Rule: When transferring a sample from a container, rinse the original container with the extraction solvent and add that rinse to the sample . Do not discard the container without rinsing.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Naphthalene only Evaporation to dryness.Stop N2 blowdown at 1 mL. Use Isooctane keeper.
Low Benzo[a]pyrene only Adsorption to glassware or filter.Use silanized glass. Switch to PTFE filters (avoid Nylon).
Low recovery of all PAHs Wet sample (poor extraction).Re-dry sample with more

. Ensure free-flowing powder.
High Variability (RSD > 20%) Inhomogeneous sample.Cryogenic grinding (particle size reduction) is required.
Ghost Peaks / Carryover Contaminated N2 needle or tubing.Clean N2 needles with DCM between runs. Replace plastic tubing with PTFE.

Frequently Asked Questions (FAQ)

Q: Can I use QuEChERS for PAH extraction in soil? A: Yes, but standard QuEChERS (Acetonitrile) often yields lower recoveries for HMW PAHs in soil due to polarity mismatch. A modified QuEChERS using Hexane:Acetone (1:1) is superior for PAHs because the Hexane component better solubilizes the non-polar aromatic rings [3].[1]

Q: Why is my Internal Standard (Surrogate) recovery low? A: If the surrogate (e.g., Terphenyl-d14) is added before extraction and recovery is low, the extraction method is inefficient. If added after extraction (pre-analysis) and it's low, you have matrix suppression in the GC-MS or injection port discrimination.

  • Tip: Use deuterated PAHs (e.g., Naphthalene-d8) that match the volatility of your targets to track specific loss stages.

Q: Should I filter my extract? A: Be careful. Nylon filters can adsorb HMW PAHs. Always use PTFE (Teflon) or Regenerated Cellulose filters. Discard the first 1-2 mL of filtrate to saturate active sites on the filter before collecting the sample for analysis.

References

  • National Institutes of Health (NIH) / PMC. "Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils." Reviews the impact of temperature and particle size on PLE/ASE efficiency.

  • ResearchGate. "A Study on Losses of PAHs During Sample Concentration for Chromatographic Analysis: Evaporation with a Stream of Nitrogen."[4] Defines the critical volume limits (3-5 mL) to prevent Naphthalene loss.

  • University of Innsbruck. "Establishing a QuEChERS Extraction Method for Polycyclic Aromatic Hydrocarbons (PAHs) from Honey Samples." Discusses sorptive effects on polypropylene and solvent modifications. (Specific thesis/paper referenced in search context regarding QuEChERS modifications).

  • US EPA. "Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry."[5] Standard reference for QC criteria and surrogate usage.

Sources

Reference Data & Comparative Studies

Validation

Beyond the Certificate: The Definitive Validation Guide for 1,2,3,4,5,6-Hexahydrochrysene Standards

Executive Summary: The Hydro-PAH Challenge Analyte: 1,2,3,4,5,6-Hexahydrochrysene CAS: 2091-91-0 Molecular Formula: C₁₈H₁₈ Application: Petroleomics, Environmental Forensics (Oil Spill Fingerprinting), Metabolic Fate Stu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydro-PAH Challenge

Analyte: 1,2,3,4,5,6-Hexahydrochrysene CAS: 2091-91-0 Molecular Formula: C₁₈H₁₈ Application: Petroleomics, Environmental Forensics (Oil Spill Fingerprinting), Metabolic Fate Studies.

In the realm of polycyclic aromatic hydrocarbons (PAHs), the parent compounds (like Chrysene) often monopolize regulatory attention. However, 1,2,3,4,5,6-hexahydrochrysene —a "naphtheno-aromatic" hybrid—represents a critical biomarker in petrochemical analysis and a distinct metabolic intermediate.

The analytical challenge lies in the "Isomeric Trap." Unlike parent PAHs, hydrogenated derivatives possess stereocenters and multiple hydrogenation patterns (e.g., 1,2,3,4-tetrahydro- vs. 1,2,3,4,5,6-hexahydro-). Using a generic "Research Grade" chemical without certified mass fraction values introduces unacceptable uncertainty in quantitative environmental forensics.

This guide compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Analytical Standards (ISO 17025) and In-House Synthesized Materials , providing a self-validating protocol for their application.

Comparative Analysis: CRM vs. Alternatives

The following analysis evaluates three classes of reference materials based on Metrological Traceability , Homogeneity , and Long-Term Stability .

The Contenders
  • Option A: ISO 17034 Certified Reference Material (CRM)

    • Description: The gold standard. Characterized by NMI (National Metrology Institute) protocols with a stated uncertainty budget.

    • Best For: Litigation-grade environmental forensics, ISO 17025 lab accreditation.

  • Option B: ISO 17025 Reference Standard (RM)

    • Description: High purity (>98%), characterized by GC-MS/NMR, but lacks the rigorous homogeneity/stability testing of a CRM.

    • Best For: Routine internal monitoring, academic research.

  • Option C: In-House Synthesis / Research Chemical

    • Description: Material synthesized via hydrogenation of Chrysene (e.g., using Pt/C catalysts) or purchased from non-accredited vendors.

    • Best For: Qualitative identification (retention time markers) only.

Performance Data Comparison

Data below represents a composite analysis of batch-to-batch variability observed in high-precision GC-MS workflows.

FeatureOption A: ISO 17034 CRM Option B: ISO 17025 RM Option C: In-House/Research Grade
Purity Assignment Mass Balance (LC/GC/TGA/KF)Area % (GC-FID only)Area % (Often unverified)
Certified Uncertainty Yes (e.g., ± 1.2%)NoNo
Isomeric Purity >99.5% (Confirmed via NMR)>95% (May contain tetrahydro- isomers)Variable (Mixture of hydro-isomers)
Response Factor (RF) Stability < 2% RSD over 6 months< 5% RSD over 6 months> 10% RSD (Degradation risk)
Traceability SI Units (NIST/BIPM)Manufacturer LotNone
Analytical Insight: The "Purity Bias"

Using Option C often leads to a positive bias in quantification. If a research-grade standard is only 90% pure (containing 10% amorphous carbon or isomers), weighing 10 mg results in only 9 mg of analyte. This causes the instrument response to be calibrated "low," leading to an overestimation of the analyte in real samples by ~11%.

Strategic Decision Framework

The choice of material dictates the validation workflow. Use the following logic pathway to determine the necessary validation steps for your lab.

G Start Select Reference Material Source ISO17034 ISO 17034 CRM (Certified Value + Uncertainty) Start->ISO17034 ISO17025 ISO 17025 RM (Purity Statement Only) Start->ISO17025 Research Research Chemical / Synthesis (Unverified Purity) Start->Research Validation1 Verification: Dilution Accuracy Check ISO17034->Validation1 Direct Use Validation3 Validation: Isomer Resolution Check ISO17025->Validation3 Check Isomers Validation2 Validation: Purity Assessment (qNMR) Research->Validation2 Mandatory Action1 Proceed to Calibration Validation1->Action1 Action2 Calculate Purity Factor Validation2->Action2 Validation3->Action1 Action2->Validation3

Figure 1: Decision logic for validating 1,2,3,4,5,6-hexahydrochrysene standards based on source accreditation.

Experimental Protocol: Self-Validating Quantification

This protocol utilizes GC-MS/MS (Triple Quadrupole) or GC-HRMS to ensure specificity. 1,2,3,4,5,6-hexahydrochrysene (MW 234.[1][2]34) shares a molecular weight with other hexahydro- isomers; therefore, chromatographic resolution is the primary validation metric.

A. Instrument Parameters[1][4]
  • System: Agilent 7890B/7000D (or equivalent).

  • Column: DB-EUPAH or Select PAH (Specialized selectivity for PAH isomers is required; standard 5MS columns may fail to resolve isomers).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless, 280°C.

  • Oven Program:

    • 60°C (hold 1 min)

    • 25°C/min to 200°C

    • 4°C/min to 300°C (Critical resolution ramp)

    • Hold 5 min.

B. Mass Spectrometry (SIM/MRM Mode)

To validate the standard, monitor the following transitions. The ratio of the Quantifier to Qualifier ions must remain within ±15% of the reference spectrum.

Ion Typem/z (SIM)MRM Transition (Precursor -> Product)Collision Energy (eV)
Quantifier 234.1234.1 -> 219.1 (Loss of -CH₃)25
Qualifier 1 219.1234.1 -> 205.135
Qualifier 2 191.1234.1 -> 191.1 (Ring opening)40
C. The "Resolution Check" (System Suitability)

Before running samples, you must prove your system can distinguish the analyte from interferences.

  • Prepare a Mix: Spike the 1,2,3,4,5,6-hexahydrochrysene standard with Chrysene (Parent, MW 228) and Triphenylene (Isobaric interference for parent, check for hydrogenated artifacts).

  • Criterion: The 1,2,3,4,5,6-hexahydrochrysene peak must be baseline resolved (Resolution > 1.5) from any adjacent peaks.

  • Retention Time Lock: The analyte typically elutes before the parent Chrysene due to saturation reducing pi-pi stacking interactions with the stationary phase.

D. Validation Workflow Diagram

Experiment Sample Standard Preparation (Gravimetric) GC GC Separation (Select PAH Column) Sample->GC MS MS Detection (m/z 234.1) GC->MS Check1 Isomer Check: Single Peak? MS->Check1 Check2 Ion Ratio Check: 219/234 within 15%? Check1->Check2 Yes Fail REJECT Re-purify/Recalibrate Check1->Fail No (Isomer mix detected) Pass VALIDATED Proceed to Quant Check2->Pass Yes Check2->Fail No (Matrix/Interference)

Figure 2: Step-by-step experimental validation workflow for hexahydrochrysene standards.

Scientific Rationale & Causality

Why "Certified" Matters for Hydro-PAHs

Unlike stable parent PAHs, hexahydrochrysene contains saturated rings.

  • Stereochemistry: The 1,2,3,4,5,6-hexahydrochrysene molecule has conformational flexibility (half-chair/boat forms) in the saturated rings. Impurities in non-certified standards often include di-hydro or tetra-hydro intermediates which have different response factors.

  • Oxidative Instability: The benzylic positions (carbons adjacent to the aromatic ring) are susceptible to auto-oxidation. A CRM is packaged under argon/nitrogen in amber ampoules to prevent the formation of ketones (e.g., hexahydrochrysen-1-one). A research-grade bottle sitting on a shelf for 6 months has likely degraded.

The Self-Validating System

The protocol above is "self-validating" because it relies on Ion Ratios . If the standard has degraded (oxidized), the oxygenated fragment ions will skew the 234->219 ratio, triggering an immediate failure in the Check2 step of the workflow (Figure 2).

References

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Materials for Environmental Analysis. NIST.gov. [Link]

  • International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. ISO.org. [Link]

  • PubChem. (2025).[1][3] 1,2,3,4,5,6-Hexahydrochrysene (Compound Summary). National Library of Medicine. [Link]

  • Chiron AS. (2024). Petrochemical and PAH Standards Catalog. Chiron.no. (Searchable database for specific hydro-PAH isomers). [Link]

(Note: While specific ISO 17034 CRMs for this exact isomer are rare compared to parent PAHs, the methodology described adheres to the validation requirements set forth in ISO 17025 for using Reference Materials).

Sources

Comparative

A Guide to Validating Polycyclic Aromatic Hydrocarbon (PAH) Analytical Standards Using NIST Protocols

For Researchers, Scientists, and Drug Development Professionals In the precise world of analytical chemistry, the adage "a measurement is only as good as its standard" holds particularly true. For researchers and profess...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, the adage "a measurement is only as good as its standard" holds particularly true. For researchers and professionals working with Polycyclic Aromatic Hydrocarbons (PAHs)—a class of compounds with significant environmental and health implications—the accuracy and reliability of analytical measurements are paramount. This guide provides an in-depth technical overview of the validation of PAH analytical standards, grounded in the authoritative protocols and principles established by the U.S. National Institute of Standards and Technology (NIST). As a senior application scientist, my aim is to not only outline the requisite steps but to also elucidate the scientific rationale behind these procedures, ensuring a self-validating and trustworthy analytical system.

The Cornerstone of Confidence: NIST's Pillars of Analytical Validation

At the heart of reliable chemical measurements lies a robust validation process. NIST, as the U.S. national metrology institute, provides the framework for ensuring that analytical standards and measurement results are accurate, comparable, and traceable.[1] This framework rests on three core pillars:

  • Metrological Traceability: This is the property of a measurement result whereby it can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty.[1][2] For PAH analysis, this means that a laboratory's in-house or secondary standard must be demonstrably linked to a higher-order standard, ultimately leading back to the International System of Units (SI). NIST facilitates this through the provision of Standard Reference Materials® (SRMs®).[2][3]

  • Measurement Uncertainty: No measurement is perfect. Acknowledging and quantifying the uncertainty associated with a measurement result is a critical component of its validation.[4][5] NIST provides detailed guidelines for evaluating and expressing measurement uncertainty, ensuring that a statement of a measurement result is complete only when accompanied by a quantitative statement of its uncertainty.[4][5][6]

  • Certified Reference Materials (CRMs): NIST develops and disseminates a wide array of SRMs, which are well-characterized materials with certified property values.[7][8] For PAHs, these SRMs, such as SRM® 1647f (PAHs in Acetonitrile), serve as the primary point of comparison for validating new analytical standards.[9] The certified values of these SRMs are determined through rigorous testing and are accompanied by a comprehensive Certificate of Analysis that details the material's properties, intended use, and the uncertainty associated with the certified values.[9]

Comparing Analytical Approaches for PAH Quantification

The choice of analytical technique is a critical decision in the validation process. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence or ultraviolet detection are the most commonly employed methods for PAH analysis.[4][10] The selection of a method often depends on the specific PAHs of interest, the sample matrix, and the required sensitivity.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) with Fluorescence/UV Detection
Principle Separates volatile and thermally stable PAHs based on their boiling points and interactions with a stationary phase. The mass spectrometer provides definitive identification based on mass-to-charge ratio.Separates PAHs based on their partitioning between a mobile phase and a stationary phase. Fluorescence and UV detectors provide high sensitivity and selectivity for specific PAHs.[10][11]
Selectivity High, especially with the use of selected ion monitoring (SIM) mode.High, particularly with fluorescence detection where excitation and emission wavelengths can be tailored for specific compounds.[10]
Sensitivity Generally very high, capable of detecting PAHs at picogram levels.Excellent sensitivity with fluorescence detection for many PAHs. UV detection is more universal but generally less sensitive.[11]
Sample Throughput Can be lower due to longer run times.Typically offers faster analysis times, leading to higher throughput.
Typical Applications Broad-spectrum PAH analysis in complex environmental matrices.Routine analysis of priority pollutant PAHs in water and other less complex matrices.[4]

A Step-by-Step Protocol for Validating a New PAH Analytical Standard

The following protocol outlines a comprehensive workflow for validating a new (candidate) PAH analytical standard against a NIST SRM. This process is designed to be a self-validating system, where each step builds upon the last to establish a high degree of confidence in the new standard.

Step 1: Preparation of Standards
  • NIST SRM Preparation: Carefully follow the instructions on the NIST SRM Certificate of Analysis for handling and dilution.[9][12] For example, SRM® 1647f is provided in acetonitrile and may be used directly or diluted as needed.[9]

  • Candidate Standard Preparation: Prepare a stock solution of the candidate PAH standard in a high-purity solvent (e.g., acetonitrile or methylene chloride).

  • Working Solutions: Prepare a series of working solutions for both the NIST SRM and the candidate standard at identical concentrations. This series should span the expected working range of the analytical method.

Step 2: Instrument Calibration and System Suitability
  • Instrument Calibration: Using the series of NIST SRM working solutions, perform a multi-point calibration of the analytical instrument (GC-MS or HPLC).

  • System Suitability: Before analyzing any samples, inject a mid-level concentration of the NIST SRM to verify the performance of the chromatographic system. Acceptance criteria for system suitability should be pre-defined and may include parameters like peak resolution, tailing factor, and injection precision (Relative Standard Deviation, RSD).

Step 3: Comparative Analysis
  • Analysis of Candidate Standard: Analyze the series of candidate standard working solutions using the calibrated instrument and the same analytical method parameters as used for the NIST SRM.

  • Data Acquisition: Acquire data for both the NIST SRM and the candidate standard, ensuring an adequate number of replicate injections (typically 3-6) at each concentration level to assess precision.

G cluster_prep Step 1: Preparation cluster_inst Step 2: Instrumentation cluster_analysis Step 3: Analysis cluster_data Step 4: Data Evaluation SRM Prepare NIST SRM Working Solutions Calibrate Calibrate Instrument with NIST SRM SRM->Calibrate Candidate Prepare Candidate Standard Working Solutions Analyze_Candidate Analyze Candidate Standard Replicates Candidate->Analyze_Candidate SST Perform System Suitability Test Calibrate->SST Analyze_SRM Analyze NIST SRM Replicates SST->Analyze_SRM Evaluate Evaluate Linearity, Accuracy, Precision Analyze_SRM->Evaluate Analyze_Candidate->Evaluate Acceptance Compare to Acceptance Criteria Evaluate->Acceptance

Step 4: Data Analysis and Acceptance Criteria

The cornerstone of validation is the objective comparison of the candidate standard's performance against pre-defined acceptance criteria, which are often based on guidelines from organizations like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[9][13][14]

Linearity:

  • Procedure: Plot the instrument response versus the concentration for both the NIST SRM and the candidate standard.

  • Acceptance Criterion: The coefficient of determination (r²) should be ≥ 0.995. The y-intercept should be statistically insignificant.[10]

Accuracy:

  • Procedure: Calculate the percent recovery of the candidate standard relative to the NIST SRM at each concentration level. The formula is: (Mean Measured Concentration of Candidate / Certified Concentration of NIST SRM) * 100%.

  • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0% for drug substance assays.[15] For minor components, a wider range may be acceptable.[15]

Precision:

  • Procedure: Precision is assessed at two levels:

    • Repeatability (Intra-assay precision): The RSD of replicate injections of the same sample.

    • Intermediate Precision: The RSD of results obtained on different days, by different analysts, or on different instruments.

  • Acceptance Criterion: The RSD for repeatability should typically be ≤ 2%.[15] For intermediate precision, a slightly higher RSD may be acceptable.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1]

  • Acceptance Criterion: The LOQ should be the lowest concentration that can be measured with acceptable accuracy and precision.

G

Conclusion: Ensuring Data Integrity in PAH Analysis

The validation of PAH analytical standards is a meticulous process that underpins the reliability of scientific research and regulatory compliance. By adhering to the principles of metrological traceability and uncertainty evaluation established by NIST, and by employing a systematic and self-validating experimental protocol, laboratories can ensure the integrity of their analytical data. The use of NIST SRMs as the primary benchmark in this process provides a direct link to the highest standards of measurement science, fostering confidence in the results and their comparability across different laboratories and over time. This rigorous approach is not merely a procedural formality; it is a fundamental scientific responsibility for any professional engaged in the analysis of these environmentally and biologically significant compounds.

References

  • Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020). IVT Network. [Link]

  • Certificate of Analysis, Standard Reference Material® 1647f, Polycyclic Aromatic Hydrocarbons in Acetonitrile. (2018). National Institute of Standards and Technology. [Link]

  • FDA. (2015). Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • Gefvert, W. (2012). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Report on method development and validation of PAH-13. (2017). European Commission. [Link]

  • NIST Policy on Metrological Traceability. (2021). National Institute of Standards and Technology. [Link]

  • Metrological Traceability: Frequently Asked Questions and NIST Policy. (2021). National Institute of Standards and Technology. [Link]

  • Certificate of Analysis, Standard Reference Material® 1647e, Priority Pollutant Polycyclic Aromatic Hydrocarbons in Acetonitrile. (2006). National Institute of Standards and Technology. [Link]

  • Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials for Chemical Measurements. (2000). National Institute of Standards and Technology. [Link]

  • EPA. (1984). Method 610: Polynuclear Aromatic Hydrocarbons. U.S. Environmental Protection Agency. [Link]

  • EPA. (1996). Method 8310: Polynuclear Aromatic Hydrocarbons. U.S. Environmental Protection Agency. [Link]

  • ASTM D4657-92(1998) Standard Test Method for Polynuclear Aromatic Hydrocarbons in Water. (1998). ASTM International. [Link]

  • Dong, M. W. (2014). Analytical Method Validation: Back to Basics, Part II. LCGC North America. [Link]

  • Taylor, B. N., & Kuyatt, C. E. (1994). Guidelines for Evaluating and Expressing the Uncertainty of NIST Measurement Results. NIST Technical Note 1297. National Institute of Standards and Technology. [Link]

  • Certified reference material. (2023, November 29). In Wikipedia. [Link]

  • Guidelines for Evaluating and Expressing the Uncertainty of NIST Measurement Results. (n.d.). GovInfo. [Link]

Sources

Safety & Regulatory Compliance

Safety

1,2,3,4,5,6-Hexahydrochrysene proper disposal procedures

Topic: 1,2,3,4,5,6-Hexahydrochrysene Proper Disposal Procedures Part 1: Executive Directive Immediate Action Required: Treat 1,2,3,4,5,6-Hexahydrochrysene (CAS: 2091-91-0) as a High-Hazard Carcinogen and Marine Pollutant...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,2,3,4,5,6-Hexahydrochrysene Proper Disposal Procedures

Part 1: Executive Directive

Immediate Action Required: Treat 1,2,3,4,5,6-Hexahydrochrysene (CAS: 2091-91-0) as a High-Hazard Carcinogen and Marine Pollutant .[1][2][3] Do not dispose of down drains, in trash, or via evaporation.[1][3] All waste streams must be captured, segregated, and incinerated via a licensed hazardous waste contractor.[1][3]

The Golden Rule of PAH Disposal:

"If it touched the chemical, it is the chemical." Treat all contaminated gloves, weighing boats, and pipette tips with the same rigor as the pure substance.[1][3]

Part 2: Chemical Profile & Hazard Identification

To ensure the integrity of your waste stream characterization (required for the waste manifest), use the following data.

Table 1: Physicochemical Properties & Disposal Metrics[4][5]
PropertyValueRelevance to Disposal
CAS Number 2091-91-0Unique identifier for waste manifests.[1][2][3][4][5]
Physical State Solid (Powder/Crystal)Requires "Hazardous Waste - Solid" segregation.[2][3][4][5]
Melting Point 110.0 – 110.5 °CStable solid at room temperature; low volatility.[2][3][4][5]
Solubility Insoluble in water; Soluble in Toluene, ChloroformDo not attempt aqueous neutralization.[2][4][5]
Flash Point ~198 °C (Predicted)Combustible but not Flammable (unless in solvent).[2][3][4][5]
RCRA Status Non-Listed (Treat as Toxic/Carcinogenic)Must be profiled as "Non-RCRA Regulated Hazardous Waste" or State-Regulated.[2][3][4][5]
DOT Shipping UN 3077 (Solid) / UN 3082 (Liquid)Classification for transport to incineration facility.[2][3][4][5]

Critical Hazard Markers:

  • Carcinogenicity: Polycyclic Aromatic Hydrocarbons (PAHs) and their derivatives are presumed human carcinogens.[1][3]

  • Environmental Toxicity: Classified as "Environmentally Hazardous Substance" (Aquatic Toxicity).[1][3]

Part 3: Pre-Disposal Handling & Segregation

Before generating waste, establish a Satellite Accumulation Area (SAA) .[3] This is a self-validating system where the waste container is located at or near the point of generation and is under the control of the operator.[1][3]

Protocol 3.1: Container Selection
  • Solid Waste: Use a wide-mouth high-density polyethylene (HDPE) jar with a screw-top lid.[1][2][3][5]

  • Liquid Waste: Use a glass or chemically resistant plastic bottle (HDPE/Teflon).[1][3] Avoid aluminum containers if using chlorinated solvents.[1][3]

Protocol 3.2: Labeling Standards

Every container must be labeled before the first drop of waste enters.[1][3]

  • Primary Identifier: "Hazardous Waste - 1,2,3,4,5,6-Hexahydrochrysene"[1][2][4]

  • Hazard Checkboxes: [x] Toxic [x] Carcinogen [x] Environmental Hazard[2][3][5]

Part 4: Disposal Workflows

Scenario A: Solid Waste Disposal

Applicability: Pure substance, contaminated gloves, weighing paper, pipette tips, dry spill cleanup materials.[1][2][4]

  • Double-Bagging: Place small contaminated items (tips, paper) into a clear ziplock bag before placing them in the main waste container.[1][3] This minimizes dust generation upon reopening the container.[1][3]

  • Accumulation: Deposit bagged waste into the Solid Hazardous Waste container.

  • Sealing: Keep the container hermetically sealed when not actively adding waste.[1][3]

  • Final Handoff: When full, seal with parafilm/tape and transfer to your facility's Central Accumulation Area (CAA) for Lab Pack incineration.[3]

Scenario B: Liquid Waste Disposal (Solutions)

Applicability: Mother liquors, reaction mixtures, rinsing solvents.[2]

  • Solvent Compatibility Check: Determine the primary solvent.[1][3]

    • Halogenated (e.g., DCM, Chloroform):[2] Segregate into "Halogenated Waste."[1][3]

    • Non-Halogenated (e.g., Acetone, Toluene):[2] Segregate into "Non-Halogenated Organic Waste."[1][3]

  • Trace Contamination Rule: Even if the concentration of Hexahydrochrysene is <0.1%, the entire solution is hazardous.[1][3]

  • Transfer: Pour into the appropriate carboy using a funnel. Do not overfill (leave 10% headspace for expansion).

  • Rinsing: Triple-rinse the empty reaction vessel with a minimal amount of compatible solvent.[1][3] Add these rinsates to the liquid waste container.

Scenario C: Spill Response (Immediate Action)
  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[1][3]

  • PPE Up: Wear double nitrile gloves, lab coat, and N95/P100 respirator (dust protection).[1][3]

  • Contain:

    • Solid Spill: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum designated for hazardous chemicals.[1][3]

    • Liquid Spill: Cover with absorbent pads or vermiculite.[1][3]

  • Verify: Use a UV lamp (Black Light).[1][3] PAHs typically fluoresce; use this to verify all traces have been removed.[1][3]

  • Dispose: Place all cleanup materials into the Solid Hazardous Waste container.

Part 5: Waste Management Logic (Visualization)

The following diagram illustrates the decision matrix for segregating Hexahydrochrysene waste streams to ensure regulatory compliance.

DisposalLogic Start Waste Generation: 1,2,3,4,5,6-Hexahydrochrysene StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Dry/Solid Liquid Liquid Waste (Solutions, Rinsates) StateCheck->Liquid Wet/Solution SolidContainer Wide-Mouth HDPE Jar Label: 'Toxic Solid' Solid->SolidContainer LabPack Lab Pack for Incineration (Do NOT Autoclave) SolidContainer->LabPack SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (Acetone, Toluene, Hexane) SolventCheck->NonHalo No Halogens Halo->LabPack NonHalo->LabPack

Figure 1: Decision tree for the segregation of Hexahydrochrysene waste streams. Note that all paths lead to Incineration (Lab Pack).

Part 6: Regulatory & Compliance Framework

RCRA (Resource Conservation and Recovery Act)

While 1,2,3,4,5,6-Hexahydrochrysene is not explicitly "Listed" (i.e., it does not have its own U-code like Chrysene U050), it must be managed as a Characteristic Waste if it exhibits toxicity, or more commonly, under the "Mixture Rule" if dissolved in listed solvents (e.g., F002 for spent halogenated solvents).[1][2][3]

  • Best Practice: Conservatively classify as Hazardous Waste regardless of concentration.[1][3]

DOT (Department of Transportation)

For off-site transport (e.g., FedEx Custom Critical or Waste Hauler), the material is classified as:

  • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (1,2,3,4,5,6-Hexahydrochrysene)[1][2][3]

  • UN Number: UN 3077[5][6]

  • Hazard Class: 9

  • Packing Group: III

  • Label: Class 9 (Miscellaneous) + Marine Pollutant[2][3][5]

Destruction Method

The only acceptable destruction method for PAH derivatives is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1][3]

  • Prohibited: Do not use chemical oxidation (e.g., Chromic acid) as a primary disposal method in the lab, as this generates heavy metal waste.[3]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][3] PubChem Compound Summary for CID 12424769, 1,2,3,4,5,6-Hexahydrochrysene. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][3] Method 8310: Polynuclear Aromatic Hydrocarbons. Retrieved from [Link][2][3][5]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][3] Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).[1][3] Retrieved from [Link][2][3][5]

  • United Nations Economic Commission for Europe (UNECE). (2023).[1][3] UN Model Regulations Rev. 23 (Transport of Dangerous Goods). Retrieved from [Link][2][3][5]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Feasible Synthetic Routes

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